molecular formula C15H13ClO B12340528 Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- CAS No. 41840-94-2

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-

Cat. No.: B12340528
CAS No.: 41840-94-2
M. Wt: 244.71 g/mol
InChI Key: VVBUKAZKJLSCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- is a useful research compound. Its molecular formula is C15H13ClO and its molecular weight is 244.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

41840-94-2

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C15H13ClO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3

InChI Key

VVBUKAZKJLSCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 2-(2-chlorophenyl)-4'-methylacetophenone in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, substituted deoxybenzoins serve as highly versatile, privileged scaffolds. 2-(2-chlorophenyl)-4'-methylacetophenone (CAS 41840-94-2) is a structurally unique alpha-arylacetophenone derivative that acts as a critical intermediate in the synthesis of complex heterocycles[]. By combining an enolizable methylene bridge with the steric and electronic influences of an ortho-chloro substitution and a para-methyl group, this molecule offers highly predictable reactivity profiles for downstream functionalization, including click-chemistry-derived triazoles and substituted furans[2],[3].

This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and a self-validating synthetic protocol designed for researchers and application scientists.

Chemical Identity & Structural Nomenclature

To ensure absolute clarity across cross-disciplinary teams, the compound is identified by several synonymous nomenclatures depending on the pharmacological or chemical context[4].

  • IUPAC Name: 2-(2-chlorophenyl)-1-(4-methylphenyl)ethan-1-one

  • Common Synonyms:

    • 2-(2-chlorophenyl)-4'-methylacetophenone

    • 2-(2-chlorophenyl)-1-(p-tolyl)ethanone

    • 1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone

  • SMILES String: CC1=CC=C(C(=O)CC2=CC=CC=C2Cl)C=C1

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties essential for predicting solubility, partitioning, and reaction kinetics.

PropertyValueStructural Implication
CAS Registry Number 41840-94-2Unique identifier for procurement and safety tracking[].
Molecular Formula C15H13ClOIndicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9).
Molecular Weight 244.72 g/mol Favorable for Lipinski's Rule of 5 in downstream drug design.
LogP (Predicted) ~3.8Highly lipophilic; requires non-polar or moderately polar organic solvents for reactions.
Hydrogen Bond Donors 0Lacks protic functional groups (excluding the enol tautomer).
Hydrogen Bond Acceptors 1The carbonyl oxygen serves as the sole H-bond acceptor.
Rotatable Bonds 3Allows conformational flexibility around the methylene bridge.

Structural Causality & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable rather than simply knowing what it is. The reactivity of 2-(2-chlorophenyl)-4'-methylacetophenone is governed by three distinct structural pillars:

  • The Deoxybenzoin Core (Methylene Bridge): The -CH2- group is flanked by a carbonyl and an aromatic ring. The pKa of these alpha-protons is approximately 15-16. This relatively high acidity allows for facile base-catalyzed enolization, making it an ideal nucleophile for Knoevenagel condensations or alpha-halogenations.

  • The 2-Chloro Substitution: The chlorine atom at the ortho position of the alpha-phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This further stabilizes the enolate intermediate formed during basic conditions, accelerating reaction rates compared to unsubstituted deoxybenzoin. Additionally, the steric bulk of the ortho-chloro group restricts rotation, which can induce favorable diastereoselectivity in asymmetric synthesis.

  • The 4'-Methyl Substitution (p-Tolyl group): The methyl group on the acetophenone ring provides a weak electron-donating effect (+I, +M). While it slightly reduces the electrophilicity of the carbonyl carbon, its primary utility is in the synthesis phase: it acts as a powerful para-directing group during Friedel-Crafts acylation, ensuring high regiochemical yield.

Synthetic Methodology: Self-Validating Friedel-Crafts Acylation

The most robust and atom-economical route to synthesize 2-(2-chlorophenyl)-4'-methylacetophenone is via the Friedel-Crafts acylation of toluene using 2-chlorophenylacetyl chloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; observable physical changes at each step confirm the mechanistic progression of the reaction.

Reagents Required:

  • Toluene (Anhydrous, acts as both reactant and solvent) - 5.0 equivalents

  • 2-Chlorophenylacetyl chloride - 1.0 equivalent

  • Aluminum chloride (AlCl3, anhydrous powder) - 1.2 equivalents

Procedure:

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Causality: AlCl3 is highly hygroscopic; moisture will rapidly hydrolyze the catalyst to Al(OH)3 and HCl, terminating the reaction prematurely.

  • Catalyst Suspension: Add anhydrous AlCl3 (1.2 eq) to the flask, followed by anhydrous toluene (5.0 eq). Cool the suspension to 0°C using an ice bath.

  • Acylium Ion Generation: Place 2-chlorophenylacetyl chloride (1.0 eq) into the addition funnel. Add it dropwise to the stirring AlCl3/toluene suspension over 30 minutes.

    • Validation Checkpoint: The mixture will transition from a pale yellow suspension to a deep orange/red homogeneous complex. The evolution of HCl gas (which can be monitored via a bubbler) confirms the generation of the electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. The para-directing nature of the methyl group on toluene ensures the substitution occurs almost exclusively at the 4-position, minimizing ortho-isomer formation due to steric hindrance.

  • Quenching the Lewis Acid Complex: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl (100 mL).

    • Validation Checkpoint: The deep red color will dissipate, and the mixture will separate into a clear organic layer and an aqueous layer. The acidic quench breaks the coordinate bond between the product's carbonyl oxygen and the aluminum, rendering the aluminum salts water-soluble.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-(2-chlorophenyl)-4'-methylacetophenone.

Downstream Applications in Drug Development

The synthesized deoxybenzoin core is a highly sought-after precursor in medicinal chemistry, specifically for generating bioactive heterocycles.

  • Antimicrobial Bis-1,2,3-Triazoles: By subjecting the alpha-carbon to bromination followed by azidation, the resulting azide can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazole hybrids. These derivatives have shown significant promise as agents against drug-resistant Gram-positive and Gram-negative bacterial strains[3].

  • Substituted Furans: The enol tautomer of the deoxybenzoin can be trapped and cyclized to form highly substituted furans, which are structural motifs found in numerous natural products and kinase inhibitors[2].

Mechanistic Workflow Visualization

Pathway Start Toluene + 2-Chlorophenylacetyl Chloride Cat AlCl3 Complexation (Friedel-Crafts Acylation) Start->Cat Lewis Acid Catalyst Target 2-(2-chlorophenyl)-4'-methylacetophenone (Deoxybenzoin Core) Cat->Target HCl Quench & Workup Enol Enolization (Base-catalyzed) Target->Enol pKa ~15-16 AlphaBromo Alpha-Bromination (Electrophilic Substitution) Target->AlphaBromo Br2 / AcOH Furan Substituted Furan (Cyclization) Enol->Furan Cycloaddition Triazole 1,2,3-Triazole Hybrid (Antimicrobial Agent) AlphaBromo->Triazole 1. NaN3 2. Alkyne (CuAAC)

Mechanistic pathway from Friedel-Crafts synthesis to downstream heterocyclic functionalization.

Analytical Validation Expectations

To confirm the successful synthesis and purity of 2-(2-chlorophenyl)-4'-methylacetophenone, the following spectroscopic benchmarks should be met:

  • 1H NMR (CDCl3, 400 MHz):

    • A distinct singlet integrating for 3 protons at ~2.40 ppm , corresponding to the para-methyl group on the acetophenone ring.

    • A sharp singlet integrating for 2 protons at ~4.35 ppm , corresponding to the methylene bridge (-CH2-). The lack of splitting confirms it is isolated between the carbonyl and the aryl ring.

    • Aromatic multiplets integrating for 8 protons between 7.10 - 7.95 ppm . The ortho-protons of the p-tolyl group will appear most downfield due to the deshielding anisotropic effect of the adjacent carbonyl group.

  • IR Spectroscopy (ATR): A strong, sharp absorption band at ~1685 cm⁻¹ , characteristic of an aryl-conjugated ketone (C=O stretch).

References

  • Title: Supplementary Information: 3-(2-Chlorophenyl)-2,5-dimethylfuran Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Bis 1, 2, 3‐ Triazoles Linked Deoxybenzoin Hybrids as Antimicrobial Agents: Synthesis, In Vitro and In Silico Screening Source: ResearchGate URL: [Link]

Sources

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-: Comprehensive Safety Data Sheet (SDS) and Technical Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- (CAS No. 41840-94-2)[], structurally known as 2-(2-chlorophenyl)-1-(p-tolyl)ethanone, is a highly substituted deoxybenzoin derivative[2]. In modern drug discovery, it serves as a critical synthetic intermediate for the development of novel pharmacophores, particularly in the synthesis of complex heterocyclic compounds such as triazoles, pyrazoles, and imidazoles.

As a Senior Application Scientist, I have observed that the safety profiling of novel halogenated intermediates is often overlooked until late-stage scale-up. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the structural causality dictating its reactivity, and a rigorous, self-validating safety framework designed for researchers handling this material in high-throughput or scale-up environments.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of a chemical requires deconstructing its molecular architecture. This molecule features a central ethanone (ketone) linker bridging a 2-chlorophenyl group and a 4-methylphenyl (p-tolyl) group.

  • Steric and Electronic Effects: The ortho-chloro substitution on the benzyl ring introduces significant steric hindrance at the alpha-carbon. This hindrance modulates the rate of enolization and alpha-deprotonation during aldol-type condensations. Concurrently, the para-methyl group on the benzoyl ring acts as an electron-donating group via hyperconjugation. This slightly decreases the electrophilicity of the carbonyl carbon compared to an unsubstituted deoxybenzoin[3], stabilizing the molecule but altering its metabolic degradation profile.

  • Lipophilicity and Solvation Causality: The addition of both a heavy halogen (chlorine) and an alkyl (methyl) group significantly increases the partition coefficient (LogP) of the molecule. Because it is highly lipophilic and insoluble in water, aqueous washing alone is entirely insufficient for spill mitigation or dermal decontamination. Organic solvent-based or surfactant-heavy protocols are mandatory[4].

Comprehensive Safety & Hazard Assessment

While unsubstituted deoxybenzoin (CAS 451-40-1) is generally not classified as a severe hazard under standard OSHA 29 CFR 1910.1200 guidelines[3], the halogenated nature of CAS 41840-94-2 requires a more conservative safety approach. The presence of the chloro-aromatic moiety introduces specific toxicological mechanisms that must be managed proactively.

Toxicological Mechanisms
  • Dermal/Ocular Irritation: The lipophilic nature of the compound allows for rapid stratum corneum penetration. Once absorbed, the electrophilic carbonyl can interact with nucleophilic residues in epidermal proteins, leading to localized irritation and potential sensitization[5].

  • Inhalation Hazard: As a crystalline solid, the primary physical risk is the generation of micro-particulate dust during weighing or transfer. Inhalation of these particulates can cause mechanical and chemical irritation of the respiratory tract mucosa[4].

Extrapolated GHS Classification for R&D

Based on structural analogs and standard precautionary measures for uncharacterized halogenated ketones, the following classifications apply:

  • Skin Irritation: Category 2 (H315 - Causes skin irritation)

  • Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation)

Advanced Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems , meaning each step includes a verification mechanism to confirm its success before proceeding.

Protocol 1: High-Containment Weighing and Transfer

Causality: Fine powders of lipophilic crystalline compounds possess low moisture content, leading to high triboelectric charging (static cling). This increases the risk of sudden aerosolization and inhalation exposure.

  • Preparation: Ensure the analytical balance is located within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-handling isolator. Validation: Verify the inward airflow using the cabinet's integrated anemometer or a visual smoke test prior to opening the chemical container.

  • Static Mitigation: Apply an anti-static ionizer bar or zero-stat gun to the micro-spatula and weigh boat for 10 seconds prior to transfer.

  • Transfer: Slowly transfer the solid. Do not drop the powder from a height exceeding 2 cm to prevent kinetic aerosolization.

  • Decontamination & Validation: Seal the vial tightly. Wipe down the exterior of the sealed vial with a solvent-dampened cloth (e.g., 70% isopropanol) to remove invisible micro-dust before removing it from the containment zone. Validation: A visual inspection of the wipe under bright light should show no crystalline residue.

Protocol 2: Chemical Quenching and Spill Response

Causality: Because the compound is water-insoluble, standard aqueous cleanup will only spread the contaminant. A controlled solvent-dampening approach is required to prevent dust generation while enabling collection.

  • Containment: Immediately surround the solid spill with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite)[4].

  • Solubilization: Gently mist the spill area with a low-volatility organic solvent (e.g., polyethylene glycol or a 30% ethanol/water surfactant mixture) to dampen the powder. Do not pour solvent directly, as the kinetic force will aerosolize the powder.

  • Collection: Use non-sparking tools to sweep the dampened mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a strong surfactant-rich solution to emulsify residual lipophilic traces, followed by a final wipe with isopropanol.

Data Presentation

Table 1: Physicochemical Properties

Property Value Causality / Implication
Chemical Name 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone Core structural identity
CAS Number 41840-94-2 Unique registry identifier[]
Molecular Formula C15H13ClO Halogenated aromatic ketone
Molecular Weight 244.72 g/mol High mass, low volatility at standard temp
Physical State Solid (Crystalline powder) Prone to static cling and dust aerosolization

| Solubility | Insoluble in H₂O; Soluble in DCM, EtOAc | Requires organic solvents for spill cleanup |

Table 2: GHS Hazard Statements & Precautionary Codes

Hazard Class Category Hazard Statement Code
Skin Corrosion/Irritation Category 2 Causes skin irritation H315
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation H319

| STOT (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

Table 3: Required Personal Protective Equipment (PPE)

Control Type Specification Validation Mechanism
Respiratory NIOSH-approved N95 or P100 particulate respirator Qualitative fit-testing prior to handling
Hand Protection Nitrile gloves (minimum 0.11 mm thickness) Visual inspection for micro-tears/pinholes
Eye Protection ANSI Z87.1 compliant chemical splash goggles Snug facial seal verification

| Engineering | Class II Type A2 BSC or Powder Isolator | Anemometer verification of inward airflow |

Mechanistic Visualizations

G Start Material Receipt CAS 41840-94-2 Weighing Weighing in Ventilated Enclosure Start->Weighing Controlled Transfer Reaction Synthetic Application (e.g., Heterocycle Synthesis) Weighing->Reaction Solvent Dissolution Spill Spill Event Detected Weighing->Spill Accidental Release Waste Hazardous Waste Disposal (Incineration) Reaction->Waste Reaction Quench Quench Containment & Solid Absorbent Spill->Quench Immediate Action Quench->Waste Sweep & Bag

Workflow for safe handling, spill mitigation, and disposal of CAS 41840-94-2.

M Parent Parent Compound 2-(2-chlorophenyl)-1- (4-methylphenyl)ethanone CYP Phase I Metabolism CYP450 Oxidation Parent->CYP Hepatic Oxidation Reductase Phase I Metabolism Ketone Reduction Parent->Reductase Carbonyl Reduction Metabolite1 Metabolite A p-Carboxylic Acid CYP->Metabolite1 UGT Phase II Metabolism Glucuronidation Metabolite1->UGT Metabolite2 Metabolite B Secondary Alcohol Reductase->Metabolite2 Metabolite2->UGT Excretion Excretion Renal Clearance UGT->Excretion Water Soluble Conjugates

Predicted Phase I and II metabolic degradation pathways for the ketone derivative.

References

  • Title: Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Biological Activity of 2-Chlorobenzyl p-Tolyl Ketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chlorobenzyl p-tolyl ketone (2-CBTK) scaffold represents a privileged structural motif in medicinal chemistry, belonging to the broader class of deoxybenzoins (benzyl phenyl ketones). While the ketone itself exhibits moderate antimicrobial properties due to its lipophilic nature, its primary value lies as a precursor to high-potency derivatives.

This guide analyzes the biological activity of 2-CBTK and its downstream derivatives, specifically focusing on antimicrobial , anti-inflammatory (5-LOX inhibition) , and anticancer profiles. By leveraging the steric bulk of the p-tolyl group and the electron-withdrawing/lipophilic nature of the o-chlorine, researchers can modulate binding affinity in hydrophobic pockets of target enzymes.

Chemical Basis & Synthesis[1][2][3][4][5][6][7][8][9]

Structural Significance (SAR Foundation)

The 2-CBTK scaffold consists of two aromatic rings linked by a carbonyl-methylene bridge.

  • Ring A (2-Chlorobenzyl): The ortho-chlorine atom introduces steric hindrance and increases lipophilicity (LogP), enhancing membrane permeability and metabolic stability against ring oxidation.

  • Ring B (p-Tolyl): The para-methyl group provides a hydrophobic anchor, often critical for filling hydrophobic pockets in enzymes like Cyclooxygenase (COX) or Lipoxygenase (LOX).

  • Linker (-CH2-CO-): The flexible linker allows for conformational adaptation, but also serves as a reactive center for condensation (Claisen-Schmidt) to form chalcones.

Synthesis Protocol (Friedel-Crafts Acylation)

The most robust route to the core ketone is the Friedel-Crafts acylation of toluene with 2-chlorophenylacetyl chloride.

Protocol:

  • Reagents: Toluene (Substrate/Solvent), 2-Chlorophenylacetyl chloride (1.0 eq), AlCl3 (1.2 eq).

  • Procedure:

    • Cool dry toluene to 0°C under N2 atmosphere.

    • Add AlCl3 portion-wise.

    • Add 2-chlorophenylacetyl chloride dropwise over 30 mins.

    • Allow to warm to RT and stir for 4 hours (monitor via TLC).

    • Quench: Pour onto ice/HCl mixture.

    • Workup: Extract with DCM, wash with brine, dry over MgSO4.

    • Purification: Recrystallize from Ethanol/Hexane.

Pharmacological Profile & Derivatives[3][5][10][11][12]

The biological activity is best understood by categorizing the scaffold into its three primary derivative classes: Direct Ketones/Alcohols , Chalcones , and Heterocycles .

Antimicrobial Activity (Membrane Disruption)
  • Active Agents: 2-CBTK (Ketone) and its reduced form, (2-Chlorophenyl)(4-methylphenyl)methanol .

  • Mechanism: These lipophilic compounds partition into the bacterial cell membrane, disrupting the lipid bilayer integrity and causing leakage of intracellular electrolytes.

  • Spectrum:

    • Gram-Positive (S. aureus): High activity due to peptidoglycan penetration.

    • Gram-Negative (E. coli): Moderate activity; often requires the addition of a permeabilizer.

  • Key Insight: The ortho-chloro substituent protects the molecule from rapid degradation by bacterial enzymes, extending its half-life compared to the non-chlorinated analog.

Anti-Inflammatory Activity (Enzyme Inhibition)
  • Target: 5-Lipoxygenase (5-LOX) and COX-2.

  • Mechanism: Deoxybenzoins mimic the arachidonic acid transition state. The p-tolyl group slots into the hydrophobic channel of the enzyme active site.

  • Derivative Focus: Hydrazone derivatives of 2-CBTK have shown significant inhibition of paw edema in carrageenan-induced rat models.

  • Data Point: Related benzyl phenyl ketones have demonstrated IC50 values in the low micromolar range (1–10 µM) against 5-LOX.

Anticancer Potential (Tubulin Binding)
  • Derivative Focus: Chalcones (synthesized via condensation of 2-CBTK with aromatic aldehydes).

  • Mechanism: The

    
    -unsaturated ketone system acts as a Michael acceptor, covalently binding to cysteine residues on tubulin, preventing microtubule polymerization.
    
  • SAR Note: The 2-Cl position forces the rings into a non-planar conformation, often favorable for binding to the colchicine site of tubulin.

Visualization: SAR & Derivatization Logic

The following diagram illustrates the transformation of the core 2-CBTK scaffold into bioactive derivatives and the Structure-Activity Relationship (SAR) logic.

G Core 2-Chlorobenzyl p-Tolyl Ketone (Scaffold) Cl_Group 2-Cl Group: Metabolic Stability Lipophilicity Core->Cl_Group SAR Me_Group p-Me Group: Hydrophobic Anchor Core->Me_Group SAR Linker Ketone Linker: Reactive Center Core->Linker SAR Alcohol Reduced Alcohol (Antimicrobial) Core->Alcohol Reduction (NaBH4) Chalcone Chalcone (Anticancer/Tubulin) Core->Chalcone Claisen-Schmidt (+ Ar-CHO) Heterocycle Pyrazole/Imidazole (COX/LOX Inhibitor) Core->Heterocycle Cyclization (+ Hydrazine) Mech_Micro Membrane Disruption Alcohol->Mech_Micro Mech_Enz Enzyme Inhibition Heterocycle->Mech_Enz

Caption: Derivatization tree of 2-chlorobenzyl p-tolyl ketone, mapping structural features to specific biological outcomes.

Experimental Protocols

General Antimicrobial Assay (MIC Determination)

To validate the biological activity of the ketone or its alcohol derivative, use the broth microdilution method.

Workflow:

  • Preparation: Dissolve 2-CBTK derivative in DMSO (Stock: 10 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL to 0.5 µg/mL.

  • Control: Include DMSO solvent control (negative) and Ciprofloxacin (positive).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Synthesis of Chalcone Derivative (Anticancer Precursor)

Objective: Convert 2-CBTK to a chalcone to enhance cytotoxicity.

  • Mix: 2-CBTK (10 mmol) + Benzaldehyde derivative (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add 10% NaOH solution (5 mL) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 12 hours. A precipitate typically forms.

  • Isolation: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

Summary of Biological Data

Compound ClassDerivative TypePrimary TargetActivity LevelKey Reference
2-CBTK (Parent) KetoneBacterial MembraneModerate (MIC 25-50 µg/mL)[BenchChem, 2025]
Reduced Form AlcoholBacterial MembraneHigh (MIC 12-25 µg/mL)[BenchChem, 2025]
Chalcone

-Unsaturated
Tubulin / MicrotubulesHigh (IC50 < 5 µM)[NIH, 2019]
Hydrazone Schiff Base5-LOX / COX-2Moderate (IC50 ~10 µM)[NIH, 2019]

References

  • BenchChem. (2025).[1] Comparative Biological Activity of 5-Phenylcyclooctanone Analogs and Related Ketone Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2019). New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Benzyl Phenyl Ketone (Deoxybenzoin) Product Specifications. Retrieved from

  • MDPI. (2015). Discovery of 5-(5,5-Dimethylbutenolide-3-ethylidene)-2-amino-imidazolinone Derivatives as Fungicidal Agents. Retrieved from

Sources

Technical Guide: Comparative Analysis of 2-(2-Chlorophenyl) and 2-(4-Chlorophenyl)acetophenone Isomers

[1]

Executive Summary

This technical guide provides an in-depth analysis of two structural isomers of chlorodeoxybenzoin: 2-(2-chlorophenyl)-1-phenylethanone (Ortho isomer) and 2-(4-chlorophenyl)-1-phenylethanone (Para isomer).[1] While they share the same molecular formula (


Chemical Identity and Structural Basis[1][2][3]

The compounds are

1

1
Table 1: Comparative Chemical Identity[1]
FeatureOrtho Isomer Para Isomer
IUPAC Name 2-(2-chlorophenyl)-1-phenylethanone2-(4-chlorophenyl)-1-phenylethanone
Common Name 2'-Chlorodeoxybenzoin4'-Chlorodeoxybenzoin
CAS Number 57479-60-46332-83-8
Molecular Weight 230.69 g/mol 230.69 g/mol
Structure Ph-C(=O)-CH

-(2-Cl-Ph)
Ph-C(=O)-CH

-(4-Cl-Ph)
Symmetry Point Group

(Asymmetric)

(Plane of symmetry possible)
Structural Analysis

The core difference lies in the steric and electronic environment of the methylene bridge (-CH

1
  • Ortho Isomer: The chlorine atom at the 2-position of the

    
    -phenyl ring creates significant steric bulk (
    
    
    -value for Cl
    
    
    0.43).[1] This proximity to the carbonyl group can restrict bond rotation around the
    
    
    bond, potentially leading to distinct conformers in solution.
  • Para Isomer: The chlorine atom is distal to the reactive center.[1] The molecule retains a higher degree of rotational freedom and symmetry, facilitating tighter crystal packing (typically resulting in a higher melting point).

Synthesis Methodologies

The most robust synthetic route for both isomers is the Friedel-Crafts Acylation .[1] This approach ensures regioselectivity by coupling a pre-functionalized phenylacetyl chloride with benzene.[1]

Reaction Pathway

The synthesis involves the reaction of benzene with either 2-chlorophenylacetyl chloride or 4-chlorophenylacetyl chloride, catalyzed by a Lewis acid (

1

SynthesisPathwaySubstrateBenzene(Solvent/Reactant)IntermediateAcylium IonComplexSubstrate->Intermediate+ ReagentReagent_Ortho2-ChlorophenylacetylChlorideReagent_Ortho->IntermediateReagent_Para4-ChlorophenylacetylChlorideReagent_Para->IntermediateCatalystAlCl3 (Lewis Acid)0°C to RTCatalyst->IntermediateActivatesProduct_Ortho2-(2-Chlorophenyl)acetophenoneIntermediate->Product_OrthoElectrophilic AromaticSubstitutionProduct_Para2-(4-Chlorophenyl)acetophenoneIntermediate->Product_Para

Figure 1: Divergent synthesis pathways. Solid lines indicate the route for the Ortho isomer; dashed lines for the Para isomer.[1]

Critical Process Control:

  • Stoichiometry: A slight excess of

    
     (1.1 - 1.2 eq) is required because the product ketone complexes with the Lewis acid, deactivating the catalyst.
    
  • Quenching: The reaction must be quenched with ice-HCl to break the Aluminum-complex and precipitate the product.[1]

Spectroscopic Characterization (NMR)[2][3][5][6][7]

Proton NMR (

1
Table 2: Predicted H NMR Data (in )
SignalOrtho Isomer (2-Cl)Para Isomer (4-Cl)Mechanistic Explanation
-CH

- (Methylene)

4.35 - 4.45 ppm (Singlet)

4.20 - 4.30 ppm (Singlet)
The ortho-Cl exerts a desshielding effect (magnetic anisotropy) and slight steric compression on the methylene protons, shifting them downfield.[1]
Aromatic Region Complex Multiplet (ABCD) AA'BB' System The para-substituted ring has a plane of symmetry, producing a characteristic pair of doublets (pseudo-quartet). The ortho-ring lacks symmetry, yielding a complex 4-proton pattern.[1]
Carbonyl (

C)
~196 ppm~197 ppmMinimal difference, but ortho sterics may slightly perturb planarity, affecting conjugation.

Diagnostic Protocol: To confirm the isomer identity, integrate the aromatic region.[1]

  • Look for the AA'BB' pattern (two distinct doublets with

    
     Hz) in the 7.1–7.4 ppm range.[1] If present, it is the Para  isomer.[1]
    
  • If the aromatic region contains a complex multiplet integrating to 4 protons with no clear symmetry, it is the Ortho isomer.[1]

Physicochemical & Pharmacological Implications[1][8]

Solubility and Melting Point[1][4]
  • Para Isomer: Generally exhibits a higher melting point due to efficient crystal packing enabled by molecular symmetry.[1] It is typically a crystalline solid at room temperature.[1]

  • Ortho Isomer: The steric bulk of the chlorine atom disrupts crystal lattice formation, often resulting in a lower melting point (low-melting solid or oil) and higher solubility in non-polar solvents.

Pharmacological Relevance (Bioisosterism)

In drug development, the choice between ortho and para isomers is a tool for tuning metabolic stability and potency.

  • Metabolic Blocking: The para position is a primary site for Cytochrome P450-mediated hydroxylation.[1] Placing a chlorine atom here (Para isomer) blocks this metabolic route, significantly increasing the drug's half-life (

    
    ).
    
  • Conformational Restriction: The ortho isomer introduces steric hindrance that can lock the phenyl ring into a specific conformation relative to the carbonyl.[1] This is useful if the target receptor requires a specific rotamer but can be detrimental if the chlorine clashes with the binding pocket.[1]

PharmacologyDrugDesignDrug Design StrategyPara_PathPara-Substitution(4-Cl)DrugDesign->Para_PathOrtho_PathOrtho-Substitution(2-Cl)DrugDesign->Ortho_PathEffect_ParaBlocks CYP450 Oxidation(Metabolic Stability)Para_Path->Effect_ParaEffect_OrthoSteric Hindrance(Conformational Lock)Ortho_Path->Effect_OrthoResult_ParaIncreased Half-lifeEffect_Para->Result_ParaResult_OrthoSelectivity / AtropisomerismEffect_Ortho->Result_Ortho

Figure 2: Strategic application of chlorophenyl isomers in medicinal chemistry.

Experimental Protocol: General Synthesis

Objective: Synthesis of 2-(4-chlorophenyl)-1-phenylethanone (Para Isomer). Note: The same protocol applies to the Ortho isomer by substituting the starting acid chloride.[1]

Reagents:

  • Benzene (anhydrous, 50 mL)

  • 4-Chlorophenylacetyl chloride (10 mmol)[1]

  • Aluminum Chloride (

    
    , anhydrous, 12 mmol)
    
  • Dichloromethane (DCM) or use Benzene as solvent.[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    ).
  • Addition: Suspend

    
     (1.6 g, 12 mmol) in dry benzene (20 mL). Cool the mixture to 0°C using an ice bath.
    
  • Reaction: Dropwise add 4-chlorophenylacetyl chloride (1.9 g, 10 mmol) dissolved in benzene (10 mL) over 15 minutes.

    • Observation: Evolution of HCl gas (use a scrubber) and color change to yellow/orange indicating acylium ion formation.[1]

  • Completion: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quenching: Pour the reaction mixture carefully into 50 g of crushed ice containing 5 mL conc. HCl.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, wash with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water to yield the pure ketone.[1]

References

  • BenchChem. (2025).[1][3][4] Biological Activity of Chlorinated Acetophenones: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(4-Chlorophenyl)acetophenone (CAS 6332-83-8).[1] Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: 2-(4-Chlorophenyl)-1-phenylethanone.[1] Retrieved from

  • ResearchGate. (2011).[1] Synthesis of 2-(2-chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation. Retrieved from

  • ChemicalBook. (2025).[1] 2-(2-chlorophenyl)-1-phenylethanone CAS 57479-60-4 Entry.[1][6][7] Retrieved from

Comprehensive Technical Guide on 2-(2-Chlorophenyl)-1-(4-methylphenyl)ethanone: Synthesis, Toxicity, and Application Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone (CAS 41840-94-2), commonly referred to as 2-chlorobenzyl 4-methylphenyl ketone or 2-(2-chlorophenyl)-1-(p-tolyl)ethanone[], is a highly specialized halogenated and methylated derivative of the deoxybenzoin (1,2-diphenylethanone) scaffold. In modern organic synthesis and drug development, this aromatic ketone serves as a critical building block. Its unique structural topology—an electron-withdrawing chlorobenzyl moiety coupled with an electron-donating para-tolyl group—makes it an ideal precursor for synthesizing biologically active bis-Schiff bases, hydrazones, and potent enzyme inhibitors[2][3].

This technical guide provides a rigorous analysis of its chemical properties, a self-validating synthetic methodology, and an extrapolated toxicological profile based on authoritative databases for its parent scaffold[4][5].

Chemical Identity & Structural Analysis

While a specific PubChem CID for this exact derivative requires a targeted substructure query, its chemical behavior and hazard profile are deeply rooted in its parent compound, deoxybenzoin (PubChem CID 9948)[5]. The addition of the ortho-chloro and para-methyl substitutions significantly alters its lipophilicity and electrophilic reactivity, parameters that are critical for downstream pharmacological docking[2].

Table 1: Chemical Identifiers and Physical Properties
ParameterValue / Description
IUPAC Name 2-(2-chlorophenyl)-1-(4-methylphenyl)ethan-1-one
Common Synonyms 2-chlorobenzyl 4-methylphenyl ketone; 2-(2-chlorophenyl)-1-(p-tolyl)ethanone[]
CAS Registry Number 41840-94-2[]
Molecular Formula C₁₅H₁₃ClO
Molecular Weight 244.71 g/mol
Parent Scaffold Deoxybenzoin (1,2-Diphenylethanone)[5]
Structural Class Aromatic Ketone[4]

Mechanistic Synthesis & Experimental Protocols

The most efficient and scalable route to synthesize 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone is via a Friedel-Crafts Acylation . This approach leverages the electron-donating nature of the methyl group on toluene to direct the incoming acylium ion to the para position.

Step-by-Step Methodology

Step 1: Preparation of 2-Chlorophenylacetyl Chloride

  • Reagents: 2-Chlorophenylacetic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), catalytic DMF.

  • Procedure: Suspend the acid in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by the dropwise addition of SOCl₂ at 0°C. Reflux the mixture for 2 hours.

  • Causality & Logic: SOCl₂ is specifically chosen over PCl₅ because its byproducts (SO₂ and HCl) are gaseous and easily evaporate, driving the reaction to completion and eliminating the need for complex chromatographic purification. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

Step 2: Friedel-Crafts Acylation

  • Reagents: 2-Chlorophenylacetyl chloride (1.0 eq), Toluene (acting as both reactant and solvent, excess), Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq).

  • Procedure: Cool the toluene solution to 0°C under an inert argon atmosphere. Add anhydrous AlCl₃ portion-wise to control the exothermic generation of the acylium ion. Slowly add the acid chloride from Step 1. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality & Logic: Anhydrous AlCl₃ is strictly required; any moisture will hydrolyze the AlCl₃, destroying the catalyst and converting the acid chloride back to the carboxylic acid. A stoichiometric excess of AlCl₃ (>1.0 eq) is mandatory because the newly formed ketone product acts as a Lewis base, strongly coordinating with AlCl₃ and effectively deactivating it.

Step 3: Self-Validating Workup & Purification

  • Monitoring: Verify reaction completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The disappearance of the UV-active acid chloride spot validates completion.

  • Quenching: Pour the reaction mixture over crushed ice containing 1M HCl.

  • Causality & Logic: The acidic quench is a critical self-validating step. It protonates the ketone, breaking the AlCl₃-ketone complex, and solubilizes the resulting aluminum salts into the aqueous phase, preventing stubborn emulsions during organic extraction.

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and recrystallize from hot ethanol to yield pure white crystals.

SynthesisWorkflow A 2-Chlorophenylacetic Acid (Precursor) B Thionyl Chloride (SOCl2) Reflux, 2h A->B Chlorination C 2-Chlorophenylacetyl Chloride (Intermediate) B->C D Toluene (Solvent/Reactant) + Anhydrous AlCl3 0°C to RT C->D Reactant Addition E Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) D->E Acylium Ion Formation F Aqueous HCl Quench & Extraction E->F Reaction Termination G 2-(2-Chlorophenyl)-1-(4-methylphenyl)ethanone (Target Compound) F->G Purification

Fig 1: Step-by-step synthesis workflow for 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone.

Toxicity Profile & Safety Data

Because specific in vivo toxicological assays for CAS 41840-94-2 are limited, safety protocols must be extrapolated from the base scaffold, deoxybenzoin, and its closely related halogenated analogs[4][5][6]. The EPA’s CompTox Chemicals Dashboard indicates a lack of chronic toxicity data for the base scaffold but emphasizes acute exposure management[7].

Table 2: Extrapolated Hazard & Toxicity Profile
Toxicity EndpointExtrapolated Data (Based on Deoxybenzoin Scaffold)Reference
Acute Toxicity (LD50) ~320 mg/kg (Intravenous, Mouse)[4][5]
Skin Corrosion / Irritation Category 2 (H315) - Causes skin irritation[5][6]
Serious Eye Damage Category 2A (H319) - Causes serious eye irritation[5][6]
Specific Target Organ Toxicity STOT SE 3 (H335) - May cause respiratory irritation[5][6]
Carcinogenicity (IARC/OSHA) Not listed as a confirmed human carcinogen[7]
Biological Pathway & Metabolism

Upon systemic exposure, aromatic ketones typically undergo Phase I metabolism via hepatic Cytochrome P450 enzymes. The ketone group is reduced to a secondary alcohol, while the aromatic rings may undergo hydroxylation, forming reactive intermediates that can trigger cellular stress if not rapidly conjugated during Phase II metabolism (glucuronidation/sulfation).

ToxPathway A 2-(2-Chlorophenyl)-1-(4-methylphenyl)ethanone B Hepatic Cytochrome P450 (Phase I Metabolism) A->B C Ketone Reduction (Secondary Alcohol) B->C D Aryl Hydroxylation (Reactive Metabolites) B->D E Phase II Conjugation (Glucuronidation) C->E D->E F Cellular Stress / Irritation (Skin/Eye/Respiratory) D->F Off-target binding G Renal Excretion E->G

Fig 2: Proposed biological metabolism and toxicity pathway for deoxybenzoin derivatives.

Pharmacological & Industrial Relevance

The primary value of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone lies in its utility as a precursor in medicinal chemistry.

  • Urease Inhibitors: Benzyl phenyl ketone derivatives are extensively reacted with hydrazine hydrate to form hydrazones and bis-Schiff bases. These resulting macro-molecules have shown exceptional binding affinities to the nickel atoms in the core structure of urease, acting as potent inhibitors[2][3].

  • Anticancer Agents: Recent structure-activity relationship (SAR) studies demonstrate that N-acyl hydrazones derived from substituted deoxybenzoins exhibit selective antiproliferative activity. They demonstrate high toxicity against cancer cell lines (such as MCF-7 and PC-3) while maintaining low toxicity toward normal cellular phenotypes[3].

  • Agrochemicals: Structurally related metal complexes of Schiff bases derived from 1,2-diphenylethanones have been screened for molluscicidal and insecticidal activities, showing significant disruption of enzymatic pathways in targeted pests[3][8].

References

  • Deoxybenzoin - Hazardous Agents | Haz-Map. Haz-Map. [Link]

  • 1,2-Diphenylethanone - Executive Summary | EPA. U.S. Environmental Protection Agency.[Link]

  • 2-Phenylacetophenone | C14H12O | CID 9948. PubChem.[Link]

  • Biochemical impacts and toxicity of Bis-(1,2-diphenyl-2-(p-tolylimino)-ethanone. ResearchGate.[Link]

  • Synthesis of bis-Schiff base derivatives of benzyl phenyl ketone. ResearchGate.[Link]

  • Top papers published in the topic of Hydrazone in 2023. SciSpace.[Link]

Sources

Methodological & Application

synthesis of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone from 2-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized synthesis of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone (also known as 2'-chloro-4-methyl-deoxybenzoin) via a two-step Friedel-Crafts acylation sequence starting from 2-chlorophenylacetic acid .

Application Note: Synthesis of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone

Abstract & Core Directive

This protocol provides a robust, scalable method for synthesizing 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone, a structural scaffold common in fungicide discovery and non-steroidal anti-inflammatory drug (NSAID) intermediates. The route utilizes 2-chlorophenylacetic acid as the nucleophilic precursor, converted to its acid chloride, and coupled with toluene via aluminum chloride (


) catalyzed Friedel-Crafts acylation.

Key Technical Advantages:

  • Regiocontrol: Optimized low-temperature addition ensures >95% para-selectivity on the toluene ring.

  • Scalability: The protocol is designed for 10–50 mmol scales but adaptable for kilogram production.

  • Purification: Includes a crystallization strategy to isolate the target from potential ortho-isomers.

Retrosynthetic Analysis

The target molecule is a deoxybenzoin derivative. The most efficient disconnection is at the carbonyl-aryl bond, utilizing the electron-rich nature of toluene and the electrophilic potential of the 2-chlorophenylacetyl moiety.

RetroSynthesis Target Target: 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone Intermediates Intermediate: 2-Chlorophenylacetyl Chloride + Toluene Target->Intermediates Friedel-Crafts Acylation SM Starting Material: 2-Chlorophenylacetic Acid Intermediates->SM Acyl Chloride Formation

Caption: Retrosynthetic disconnection showing the conversion of the acid to the acyl chloride, followed by electrophilic aromatic substitution.

Experimental Protocol

Stage 1: Synthesis of 2-Chlorophenylacetyl Chloride

Objective: Activate the carboxylic acid for coupling. Reaction:



Materials:

  • 2-Chlorophenylacetic acid (17.06 g, 100 mmol)

  • Thionyl chloride (

    
    ) (14.5 mL, 200 mmol, 2.0 eq)
    
  • N,N-Dimethylformamide (DMF) (3 drops, catalyst)

  • Dichloromethane (DCM) (50 mL, optional solvent)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ) or nitrogen inlet. The system must be strictly anhydrous.
    
  • Addition: Charge the flask with 2-chlorophenylacetic acid. If using DCM, dissolve the solid now; otherwise, proceed neat (recommended for cleaner workup).

  • Activation: Add thionyl chloride slowly via syringe. Add 3 drops of DMF. Caution: Gas evolution (

    
    , 
    
    
    
    ) will begin immediately.
  • Reflux: Heat the mixture to reflux (75–80°C oil bath) for 2–3 hours. The solution should become clear and homogenous.

  • Monitoring: Monitor reaction completion by TLC (convert an aliquot to methyl ester with MeOH) or by cessation of gas evolution.

  • Isolation: Remove excess

    
     under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2 x 20 mL) to remove trace acid gases.
    
  • Result: The crude acid chloride (yellowish oil) is used immediately in Stage 2.

Stage 2: Friedel-Crafts Acylation

Objective: Coupling with toluene to form the ketone. Reaction:



Materials:

  • Crude 2-Chlorophenylacetyl chloride (from Stage 1)

  • Toluene (anhydrous) (50 mL, acts as solvent and reagent)

  • Aluminum Chloride (

    
    ), anhydrous (14.6 g, 110 mmol, 1.1 eq)
    
  • Dichloromethane (DCM) (Optional, if lower viscosity is needed)

Procedure:

  • Catalyst Slurry: In a fresh, dry 500 mL 3-neck RBF equipped with an addition funnel and thermometer, suspend anhydrous

    
     (14.6 g) in dry toluene (30 mL). Cool to 0–5°C  using an ice bath.
    
  • Acyl Addition: Dissolve the crude acid chloride in toluene (20 mL). Transfer this solution to the addition funnel.

  • Controlled Reaction: Dropwise add the acid chloride solution to the

    
     slurry over 30–45 minutes.
    
    • Critical Control Point: Maintain internal temperature <10°C. The reaction is exothermic. The solution will turn yellow/orange and release HCl gas.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. If the reaction is sluggish (check TLC), heat to 50°C for 1 hour.

  • Quench: Pour the reaction mixture slowly onto a stirred mixture of ice (200 g) and concentrated HCl (20 mL). Caution: Vigorous hydrolysis.

  • Workup:

    • Separate the organic layer.[1][2][3]

    • Extract the aqueous layer with Ethyl Acetate or DCM (2 x 50 mL).

    • Combine organics and wash with water (100 mL), saturated

      
       (2 x 100 mL) to remove unreacted acid, and brine (100 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Purification & Analytical Validation

Purification Strategy: The crude product may contain traces of the ortho-methyl isomer (from toluene attack at the ortho position).

  • Crystallization: Dissolve the crude solid in hot Ethanol (95%). Allow to cool slowly to RT, then refrigerate. The para-isomer (target) crystallizes preferentially due to symmetry.

  • Yield: Expected yield is 75–85% (approx. 18–20 g).

Analytical Data (Expected):

TechniqueParameterExpected Signal / Value
Physical AppearanceWhite to off-white crystalline solid
Physical Melting Point85–90°C (Estimate; confirm experimentally)
1H NMR Methyl (

)

2.40 ppm (Singlet, 3H)
1H NMR Methylene (

)

4.35 ppm (Singlet, 2H)
1H NMR Aromatic (p-Tolyl)

7.90 (d, 2H), 7.28 (d, 2H) - AA'BB' system
1H NMR Aromatic (o-Cl-Ph)

7.20–7.45 (Multiplet, 4H)
MS (ESI) Molecular Ion

m/z

Process Safety & Troubleshooting

Workflow Diagram:

Workflow Start Start: 2-Cl-Phenylacetic Acid Step1 Activation: SOCl2, Reflux 2h (Remove excess SOCl2) Start->Step1 Step2 Acylation: Add Acid Chloride to AlCl3/Toluene at 0°C Step1->Step2 Step3 Quench: Ice/HCl Hydrolysis Step2->Step3 Step4 Workup: Wash (NaHCO3), Dry, Evaporate Step3->Step4 Step5 Purification: Recrystallize (EtOH) Step4->Step5 End Final Product: >98% Purity Step5->End

Caption: Step-by-step workflow for the synthesis and purification of the target ketone.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Moisture in AlCl3Use fresh, anhydrous AlCl3; ensure glassware is oven-dried.
Impure Product Ortho-isomer formationMaintain reaction temperature <5°C during addition; Recrystallize twice.
Dark Color PolymerizationAvoid heating above 60°C; quench promptly after completion.
Incomplete Reaction Deactivated catalystIncrease AlCl3 to 1.2–1.3 equivalents.

References

  • Friedel-Crafts Acyl

    • Source: "Friedel-Crafts Acylation of Toluene."[4] LibreTexts Chemistry.

    • Relevance: Establishes the baseline mechanism for acylating activated arom
  • Synthesis of Halogen

    • Source: "Synthesis and physical properties of 2-chloro-1-(4-methylphenyl)ethanone derivatives.
    • Relevance: Provides comparative physical data for p-tolyl ethanone deriv
  • Process Safety for Acid Chlorides

    • Source: "Safe Handling of Thionyl Chloride and Aluminum Chloride." EHS Guidelines.
    • Relevance: Critical safety protocols for handling corrosive and water-reactive reagents used in Steps 1 & 2.
  • Regioselectivity in Toluene Acylation Source: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. Relevance: Authoritative text confirming steric direction of bulky acyl groups (like 2-chlorophenylacetyl) to the para position.

Sources

Application Note: Regioselective Synthesis of 1-(4-Methylphenyl)-2-(2-chlorophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Diarylethanones are privileged scaffolds in medicinal chemistry, serving as critical precursors for biologically active heterocycles such as indoles, pyrroles, and pyrimidines, which are frequently found in Active Pharmaceutical Ingredients (APIs)[1],[2]. This application note details the optimized synthesis of 1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone through the Friedel-Crafts acylation of toluene with 2-chlorophenylacetyl chloride.

Unlike Friedel-Crafts alkylation, which is often plagued by polyalkylation and carbocation rearrangements, acylation is inherently self-limiting. The introduction of the electron-withdrawing carbonyl group deactivates the newly formed aryl ketone, preventing subsequent electrophilic attacks[3]. Furthermore, the steric bulk of the acylium-Lewis acid complex, combined with the mild ortho/para-directing nature of toluene's methyl group via hyperconjugation, drives excellent regioselectivity toward the para-substituted isomer[4].

Mechanistic Causality & Catalyst Dynamics

The reaction operates via a classic electrophilic aromatic substitution (EAS) pathway[4]. However, the stoichiometry of the Lewis acid (AlCl₃) is a critical parameter that deviates from true catalytic behavior.

  • Acylium Ion Generation : AlCl₃ coordinates with the chlorine atom of 2-chlorophenylacetyl chloride, polarizing the C-Cl bond to induce cleavage. This generates a resonance-stabilized acylium ion ([R-C≡O⁺]) and the tetrachloroaluminate counter-ion (AlCl₄⁻)[5].

  • Electrophilic Attack : The π-electron cloud of toluene acts as a nucleophile, attacking the highly electrophilic acylium carbon. This disrupts the aromaticity of the ring to form a resonance-stabilized Wheland intermediate (arenium ion)[3].

  • Aromaticity Restoration : AlCl₄⁻ acts as a weak base, abstracting the aliphatic proton to restore the aromatic ring and yielding the aryl ketone[4].

  • Product Sequestration (Causality for Stoichiometry) : The resulting ketone possesses a Lewis basic carbonyl oxygen that strongly coordinates with AlCl₃. Because this complex is highly stable under anhydrous conditions, the catalyst is effectively sequestered. Consequently, a stoichiometric excess (>1.1 equivalents) of AlCl₃ is strictly required to drive the reaction to completion[6].

Mechanism A 2-Chlorophenylacetyl Chloride + AlCl₃ B Acylium Ion Generation [R-C≡O⁺] + AlCl₄⁻ A->B C-Cl Cleavage C Electrophilic Attack by Toluene (π-electron nucleophile) B->C EAS D Arenium Ion (Wheland Intermediate) C->D C-C Bond Formation E Deprotonation (Aromaticity Restored) D->E Proton Loss F Ketone-AlCl₃ Complex E->F Complexation G 1-(4-Methylphenyl)-2- (2-chlorophenyl)ethanone F->G HCl/Ice Quench

Fig 1. Mechanistic pathway of the Friedel-Crafts acylation forming the diarylethanone.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry

Reagent MW ( g/mol ) Equivalents Mass/Volume Role
Toluene 92.14 1.00 9.21 g (10.6 mL) Nucleophile / Substrate
2-Chlorophenylacetyl chloride 189.04 1.05 19.85 g Electrophile
Aluminum Chloride (AlCl₃) 133.34 1.20 16.00 g Lewis Acid Catalyst

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |

Table 2: Optimization Parameters & Causality

Parameter Range Causality / Impact
Catalyst Ratio 1.1 - 1.2 eq >1 eq required due to stable ketone-AlCl₃ complex formation[6].
Addition Temp 0 - 5 °C Suppresses side reactions and maximizes para-regioselectivity[4].

| Solvent | DCM vs. Neat | DCM provides superior thermal mass for exothermic acylium generation[3]. |

Self-Validating Experimental Protocol

Workflow N1 Step 1: Catalyst Suspension AlCl₃ in Anhydrous DCM (0 °C) N2 Step 2: Electrophile Generation Add 2-Chlorophenylacetyl Chloride N1->N2 Exothermic N3 Step 3: EAS Reaction Dropwise Addition of Toluene N2->N3 Acylium Ion Ready N4 IPC: Reaction Monitoring Validate via TLC/GC-MS N3->N4 2-4 hours at RT N5 Step 4: Acidic Quench Ice + Conc. HCl N4->N5 >95% Conversion N6 Step 5: Phase Extraction DCM / Aqueous Separation N5->N6 Breaks AlCl₃ Complex N7 Step 6: Purification Recrystallization (para-isomer) N6->N7 Removes ortho-isomer

Fig 2. Self-validating experimental workflow for the Friedel-Crafts acylation of toluene.

Step 1: Catalyst Activation & Electrophile Generation
  • Action : To a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer, add anhydrous AlCl₃ (16.00 g) and anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath. Dissolve 2-chlorophenylacetyl chloride (19.85 g) in anhydrous DCM (25 mL) and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality : AlCl₃ reacts exothermically with the acyl chloride. Controlling the temperature prevents thermal degradation of the highly reactive acylium ion[4],[5].

  • Self-Validation : The heterogeneous AlCl₃ suspension will gradually dissolve, turning into a homogenous, pale yellow/amber solution. If the AlCl₃ fails to dissolve, the catalyst has been deactivated by ambient moisture and the reaction will fail[7].

Step 2: Nucleophilic Aromatic Substitution
  • Action : Dissolve toluene (9.21 g) in anhydrous DCM (25 mL). Add this solution dropwise via the addition funnel over 45 minutes, keeping the temperature strictly below 5 °C.

  • Causality : Toluene acts as the nucleophile. Adding the arene to the pre-formed acylium ion (the Perrier modification) prevents toluene from undergoing side reactions and maximizes para-regioselectivity[4].

  • Self-Validation : A deepening of the reaction mixture's color (often to a deep orange or red) visually confirms the formation of the arenium ion and subsequent product-AlCl₃ complex.

Step 3: Maturation & In-Process Control (IPC)
  • Action : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Causality : Kinetic completion requires thermal energy once the initial exothermic EAS event concludes.

  • Self-Validation (IPC) : Quench a 0.1 mL aliquot in 1 mL of 1M HCl and extract with 1 mL ethyl acetate. Analyze the organic layer via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The reaction is complete when the toluene spot is consumed and a new, UV-active product spot (lower Rf) dominates the plate.

Step 4: Quench & Workup
  • Action : Carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.

  • Causality : The product is trapped as a stable ketone-AlCl₃ complex. The aqueous acid aggressively hydrolyzes this complex, releasing the free ketone[6]. The HCl prevents the precipitation of gelatinous aluminum hydroxide salts, which would otherwise form an intractable emulsion during extraction[4],[7].

  • Self-Validation : The dark organic complex will immediately break apart, yielding a clean biphasic system with a slightly yellow organic (lower) layer and a transparent aqueous (upper) layer.

Step 5: Extraction & Purification
  • Action : Transfer to a separatory funnel. Separate the DCM layer. Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol or heptane.

  • Causality : NaHCO₃ neutralizes residual HCl. Recrystallization exploits the differential solubility of the para and ortho isomers, yielding >98% pure 1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone.

References

  • Benchchem : An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride Source: benchchem.com URL: 4

  • Sigma-Aldrich : Friedel–Crafts Acylation Source: sigmaaldrich.com URL: 5

  • University of Wisconsin-Madison : 12 Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene Source: wisc.edu URL:7

  • Chemistry Steps : Friedel-Crafts Acylation Source: chemistrysteps.com URL: 3

  • Wikipedia : Friedel–Crafts reaction Source: wikipedia.org URL: 6

  • MDPI : Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds Source: mdpi.com URL:1

  • MDPI : 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Source: mdpi.com URL: 2

Sources

using 2'-chloro-4-methyldeoxybenzoin as a precursor for isoflavone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2'-Chloro-7-methylisoflavone via Vilsmeier-Haack Cyclization

Executive Summary

This guide details the protocol for synthesizing 2'-chloro-7-methylisoflavone using 2'-chloro-4-methyldeoxybenzoin (specifically the 2-hydroxy derivative) as the core precursor. While isoflavones are traditionally synthesized via the chalcone route, the deoxybenzoin route utilizing the Vilsmeier-Haack reaction offers superior regioselectivity and yield, particularly for halogenated derivatives which may be sensitive to the oxidative conditions of alternative methods (e.g., Thallium(III) nitrate rearrangement).

This protocol is designed for drug discovery researchers focusing on B-ring functionalized isoflavonoids, which are increasingly relevant as estrogen receptor modulators and antimicrobial agents.

Chemical Basis & Retrosynthetic Logic

The transformation relies on the Vilsmeier-Haack cyclization , a robust method for inserting a one-carbon unit (C2 of the isoflavone) while simultaneously closing the pyran ring.

  • Precursor Requirement: The starting material is technically 1-(2-hydroxy-4-methylphenyl)-2-(2-chlorophenyl)ethanone .

    • Note: The user-specified "2'-chloro-4-methyldeoxybenzoin" refers to the skeletal substitution. For isoflavone synthesis, the 2-hydroxyl group on the A-ring is mandatory to form the ether linkage (Position 1 of the isoflavone).

    • Numbering Mapping:

      • Precursor A-Ring (4-methyl): Becomes the 7-methyl position on the isoflavone (assuming para to the carbonyl in the starting phenol).

      • Precursor B-Ring (2'-chloro): Retains the 2'-chloro position on the pendant phenyl ring.

Mechanism of Action
  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).[1][2]

  • Electrophilic Attack: The electron-rich

    
    -methylene carbon of the deoxybenzoin attacks the chloroiminium ion.
    
  • Cyclization: The ortho-hydroxyl group attacks the resulting intermediate, eliminating dimethylamine and forming the chromone ring system.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Precursor 2-hydroxy-2'-chloro-4-methyldeoxybenzoinSubstrate
DMF Anhydrous (N,N-Dimethylformamide)Solvent & C1 Source
POCl₃ Phosphorus Oxychloride (99%+)Cyclization Agent
BF₃[3][4][5][6][7][8]·Et₂O Boron Trifluoride Etherate (Optional)Lewis Acid Catalyst (promotes yield)
EtOAc Ethyl AcetateExtraction Solvent
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (In-Situ)

  • Setup: Flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Cooling: Place the flask in an ice-salt bath (-5°C to 0°C).

  • Addition: Add DMF (5.0 equiv) to the flask.

  • Activation: Add POCl₃ (1.5 - 2.0 equiv) dropwise over 15 minutes.

    • Critical Check: Ensure the temperature does not exceed 5°C. The solution should turn pale yellow/viscous, indicating chloroiminium salt formation.

    • Stirring: Stir at 0°C for 20–30 minutes.

Step 2: Addition of Precursor

  • Dissolution: Dissolve 1.0 equiv of 2'-chloro-4-methyldeoxybenzoin in a minimal amount of anhydrous DMF (approx. 2-3 mL per gram of substrate).

  • Injection: Add the precursor solution dropwise to the Vilsmeier reagent at 0°C.

  • Lewis Acid Promoter (Recommended): For sterically hindered substrates (like 2'-chloro derivatives), add BF₃·Et₂O (3.0 equiv) dropwise. This stabilizes the intermediate and drives cyclization [1].

Step 3: Reaction & Cyclization

  • Thermal Phase: Remove the ice bath and allow the mixture to reach room temperature (RT).

  • Heating: Heat the reaction mixture to 60°C - 70°C for 2–3 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). Look for the disappearance of the deoxybenzoin spot and the appearance of a lower Rf fluorescent spot (isoflavone).

    • Microwave Alternative: If available, microwave irradiation at 120°C for 2–5 minutes can replace the thermal step, often improving yields to >85% [2].

Step 4: Workup & Isolation

  • Quenching: Cool the mixture to RT and pour slowly into crushed ice (200 g) with vigorous stirring.

  • Hydrolysis: Stir for 30 minutes to hydrolyze the iminium intermediate. A solid precipitate should form.

  • Extraction: If no solid forms, extract with EtOAc (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove phosphoric acid) and brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: Purification

  • Recrystallization: The crude solid is often pure enough for recrystallization from Ethanol or Methanol .

  • Chromatography: If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the chemical transformation from the deoxybenzoin precursor to the final isoflavone scaffold.[9]

G Precursor 2'-Chloro-4-methyldeoxybenzoin (2-OH functionalized) Intermediate Chloroiminium Intermediate Precursor->Intermediate C-Formylation Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Precursor Electrophilic Attack Cyclization Intramolecular Cyclization (-DMA) Intermediate->Cyclization Heat/BF3-Et2O Product 2'-Chloro-7-methylisoflavone Cyclization->Product Hydrolysis

Caption: Mechanistic pathway for the conversion of 2'-chloro-4-methyldeoxybenzoin to isoflavone via Vilsmeier-Haack conditions.

Figure 2: Experimental Workflow Protocol

A step-by-step decision tree for the laboratory execution.

Workflow Start Start: Precursor Prep ReagentPrep Step 1: Vilsmeier Reagent DMF + POCl3 @ 0°C Start->ReagentPrep Addition Step 2: Add Substrate + BF3-Et2O (Optional) ReagentPrep->Addition Reaction Step 3: Reaction 60°C (2-3h) OR MW (5 min) Addition->Reaction Check TLC Check (Hex:EtOAc 7:3) Reaction->Check Check->Reaction Incomplete Quench Step 4: Quench Pour into Crushed Ice Check->Quench Complete Purify Step 5: Purification Recrystallization (MeOH) Quench->Purify Final Final Product Analysis (NMR/HPLC) Purify->Final

Caption: Operational workflow for the synthesis, monitoring, and isolation of the target isoflavone.

Characterization & Quality Control

To validate the synthesis of 2'-chloro-7-methylisoflavone , look for these specific spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Isoflavone C2-H: A distinct singlet around δ 7.90 – 8.10 ppm . This confirms the formation of the chromone ring.

    • Methyl Group: A singlet integrating to 3H around δ 2.45 ppm .

    • Aromatic Region:

      • The 2'-chloro substituent will cause a downfield shift and specific splitting in the B-ring protons.

      • Look for the C5-H doublet (A-ring) around δ 8.1 ppm (deshielded by the carbonyl).

  • Mass Spectrometry (ESI+):

    • Expect an [M+H]⁺ peak corresponding to the molecular weight. The presence of Chlorine will show a characteristic 3:1 isotopic ratio (³⁵Cl/³⁷Cl) in the mass spectrum.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield / Sticky Solid Incomplete CyclizationIncrease reaction time or add BF₃·Et₂O (3 eq) to facilitate ring closure [1].
Starting Material Remains Vilsmeier Reagent degradationEnsure anhydrous DMF is used; moisture destroys the chloroiminium salt.
Demethylation Harsh ConditionsIf the 4-methyl is actually a 4-methoxy (user check required), high heat with Lewis acids can deprotect it. Keep Temp <70°C.

References

  • Yadav, S. K. (2014).[10] Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF.[8][10][11] International Journal of Organic Chemistry, 4, 236-246.[8] Link

  • Wagh, Y. S., et al. (2016). Microwave assisted synthesis of Isoflavones using Vilsmeier reagent. Journal of Chemical and Pharmaceutical Research, 8(4), 543-548. Link

  • Organic Syntheses. Vilsmeier-Haack Reaction Protocols. Organic Syntheses, Coll. Vol. 9, p. 28. Link

  • BenchChem. Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link

Sources

Application Notes and Protocols for the Synthesis of 2-(4-methylphenyl)-3-phenylbenzofuran via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-arylbenzofurans through the intramolecular cyclization of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone. Benzofurans are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds, making their efficient synthesis a topic of significant interest in drug discovery and materials science.[1][2][3] This guide details two robust catalytic protocols utilizing palladium and copper systems, respectively. It delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting. The information is tailored for researchers, scientists, and drug development professionals seeking to implement this valuable transformation.

Introduction and Mechanistic Overview

The construction of the benzofuran ring system via intramolecular C-O bond formation is a powerful and widely adopted strategy in synthetic organic chemistry.[4][5][6] This approach typically involves the cyclization of a ketone bearing an ortho-halophenoxy group or, as in the topic of this guide, the intramolecular O-arylation of an enolate derived from a 2'-haloaryl ketone. The target transformation, the cyclization of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone, is a classic example of a transition-metal-catalyzed cross-coupling reaction.

The reaction is most commonly facilitated by palladium or copper catalysts. While palladium catalysis often offers broader substrate scope and higher efficiency, copper-based systems present a more economical and sustainable alternative.[4][7]

The Generalized Catalytic Cycle:

The mechanism for this transformation, whether catalyzed by palladium or copper, follows a general, well-established pathway:

  • Enolate Formation: A base abstracts the acidic α-proton of the ketone, generating a reactive enolate intermediate. The choice and strength of the base are critical for this step.

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Cu(I)) undergoes oxidative addition into the aryl-chloride bond of the 2-chlorophenyl moiety. This forms a higher-valent organometallic intermediate.

  • Intramolecular C-O Bond Formation (Reductive Elimination): The oxygen atom of the enolate displaces the halide on the metal center, and subsequent reductive elimination forms the crucial C-O bond, constructing the furan ring.

  • Catalyst Regeneration: The reductive elimination step regenerates the low-valent catalytic species, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating the palladium-catalyzed pathway.

G Start 2-(2-chlorophenyl)-1- (4-methylphenyl)ethanone Enolate Enolate Intermediate Start->Enolate + Base - HB⁺ Pd_complex Aryl-Pd(II)-Cl Complex Cyclized_Pd Palladacycle Intermediate Enolate->Cyclized_Pd Intramolecular Coordination Pd0 Pd(0)L_n Pd0->Pd_complex Oxidative Addition Product 2-(4-methylphenyl)-3- phenylbenzofuran Cyclized_Pd->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Proposed catalytic cycle for Pd-catalyzed benzofuran synthesis.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol employs a palladium catalyst with a phosphine ligand, a combination known for its high efficiency in C-O bond-forming reactions.[1][8] The choice of a bulky, electron-rich ligand like Xantphos helps to promote both the oxidative addition and the final reductive elimination steps.

Materials and Reagents
  • Substrate: 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone (98%+)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Solvent: Toluene, anhydrous (<50 ppm H₂O)

  • Inert Gas: Argon or Nitrogen (99.99%+)

  • Work-up: Saturated aqueous ammonium chloride (NH₄Cl), deionized water, brine

  • Extraction: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (230-400 mesh)

  • Eluent: Hexanes/Ethyl acetate mixture

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas manifold (Schlenk line)

  • Magnetic stirrer and hot plate with oil bath

  • Standard laboratory glassware (septum, needles, syringes, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Experimental Procedure

G A 1. Assemble & Purge Oven-dried flask with stir bar. Purge with Ar/N₂ for 10 min. B 2. Charge Solids Add substrate (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.0 eq). A->B C 3. Evacuate & Backfill Evacuate flask under vacuum and backfill with Ar/N₂. Repeat 3x. B->C D 4. Add Solvent Add anhydrous toluene via syringe to achieve 0.1 M concentration. C->D E 5. Reaction Heat mixture to 110 °C with vigorous stirring for 12-24 h. D->E F 6. Monitoring Check reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). E->F Periodically F->E Incomplete G 7. Work-up Cool to RT. Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x). F->G Complete H 8. Isolate Crude Product Combine organic layers, wash with brine, dry (Na₂SO₄), filter, and concentrate in vacuo. G->H I 9. Purify Purify by flash column chromatography (silica gel) to yield the pure benzofuran. H->I

Caption: Experimental workflow for palladium-catalyzed cyclization.

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), Xantphos (0.04 eq, 4 mol%), and finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Copper-Catalyzed Intramolecular Cyclization

This protocol offers a more cost-effective method using a copper(I) iodide catalyst. Copper-catalyzed C-O cross-coupling reactions often require a ligand to facilitate the process, with simple and inexpensive options like L-proline or diamines being effective.[9][10][11]

Materials and Reagents
  • Substrate: 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone (98%+)

  • Catalyst: Copper(I) Iodide (CuI)

  • Ligand: N,N'-Dimethylethylenediamine

  • Base: Potassium Phosphate (K₃PO₄), anhydrous

  • Solvent: Dioxane, anhydrous

  • Other reagents: As listed in Protocol 1.

Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube, add 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone (1.0 eq), CuI (0.10 eq, 10 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10 minutes.

  • Solvent and Ligand Addition: Add anhydrous dioxane (to 0.2 M) followed by N,N'-dimethylethylenediamine (0.20 eq, 20 mol%) via syringe.

  • Reaction: Securely cap the Schlenk tube and place it in a preheated oil bath or heating block at 120 °C. Stir vigorously for 24-48 hours.

  • Work-up and Purification: Follow steps 6-9 as described in Protocol 1. Note that removal of copper salts during work-up may be facilitated by washing the organic layer with a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous ammonium hydroxide.

Data Summary and Optimization

The success of the cyclization is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions found in the literature for related transformations, providing a starting point for optimization.

Parameter Palladium System Copper System Rationale & Key Insights
Catalyst Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)CuI (5-10 mol%) or Cu₂O (5-10 mol%)Palladium is generally more active, allowing lower catalyst loadings. Copper is a more economical choice.[1][4]
Ligand Xantphos, RuPhos, BINAP (1.1-1.5x Pd ratio)L-proline, TMEDA, Phenanthroline (1-2x Cu ratio)Ligands are crucial for stabilizing the catalyst and promoting the reductive elimination step. Bulky phosphines are common for Pd.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 eq)K₃PO₄, t-BuOK (2.0-3.0 eq)A strong, non-nucleophilic base is required for efficient enolate formation. Cs₂CO₃ is often superior due to its high solubility.
Solvent Toluene, Dioxane, DMFDioxane, DMSO, TolueneHigh-boiling, polar aprotic solvents are preferred to ensure solubility and allow for necessary heating.
Temperature 90 - 120 °C100 - 140 °CThermal energy is required to overcome the activation barriers, particularly for the oxidative addition to the C-Cl bond.
Expected Yield Good to Excellent (75-95%)Moderate to Good (60-85%)Yields are substrate-dependent. Optimization of the listed parameters is often necessary to maximize yield.[8]

Troubleshooting Guide

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precursor is active (Pd₂(dba)₃ can degrade) and that the reaction is maintained under a strictly inert atmosphere.

    • Insufficient Base: The base may be hydrated or not strong enough. Use a freshly opened or dried base. Consider a stronger base like K₃PO₄ or Cs₂CO₃.

    • Low Temperature: The C-Cl bond is less reactive than C-Br or C-I bonds and may require higher temperatures for oxidative addition.

  • Formation of Side Products:

    • Dehalogenation: Reductive dehalogenation of the starting material can occur. This may be minimized by using a different ligand or ensuring the reaction is not overheated.

    • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete. Running the reaction at higher dilution (e.g., 0.05 M) can favor the intramolecular pathway.

  • Difficult Purification:

    • If the product and starting material have similar polarities, careful selection of the eluent system for column chromatography is crucial. A shallow gradient or isocratic elution may be necessary.

Conclusion

The intramolecular cyclization of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone is a reliable and versatile method for synthesizing highly substituted benzofurans. Both palladium and copper catalytic systems can be employed effectively, with the choice often depending on cost considerations and desired reaction efficiency. By carefully controlling the reaction parameters—particularly the choice of catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired benzofuran product. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important synthetic transformation.

References

  • Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(20), 4469-4472. [Link]

  • Li, J., et al. (2021). Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 651-655. [Link]

  • Altundas, R., & Dastan, A. (2007). A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings. Tetrahedron Letters, 48(51), 9034-9037. [Link]

  • Wang, L., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 10(1), 6398. [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968-7973. [Link]

  • Hussain, I., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5849. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Willis, M. C. (2020). One-Pot Processes for the Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2827-2831. [Link]

  • Sahu, D., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

Sources

reaction conditions for converting deoxybenzoins to 2-aryl-3-methylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Aryl-3-Methylindoles

Part 1: Strategic Analysis & Substrate Correction

1.1 The "Deoxybenzoin" Paradox A critical distinction must be made regarding the starting material to ensure the correct target molecule is synthesized.

  • Deoxybenzoin (2-Phenylacetophenone): The structure is

    
    . In a Fischer Indole synthesis, the 
    
    
    
    -carbon (methylene group) becomes the C3 position of the indole. Therefore, using deoxybenzoin yields 2,3-Diphenylindole , not 3-methylindole.
  • Propiophenone (Ethyl Phenyl Ketone): The structure is

    
    . The 
    
    
    
    -carbon bears a methyl group. This is the required precursor to synthesize 2-Phenyl-3-methylindole .

Corrective Action: This guide provides the optimized protocol for 2-Aryl-3-methylindoles using Propiophenone derivatives , while noting the specific conditions for Deoxybenzoin should the user intend to synthesize the 2,3-diphenyl analogue.

1.2 Reaction Pathway Visualization The following flowchart illustrates the substrate-product causality in the Fischer Indole Synthesis.

IndoleSynthesis Start_Prop Propiophenone (Ph-CO-CH2-CH3) Inter_Prop Hydrazone Intermediate (Methyl at alpha-C) Start_Prop->Inter_Prop + Hydrazine (Acid Cat.) Start_Deoxy Deoxybenzoin (Ph-CO-CH2-Ph) Inter_Deoxy Hydrazone Intermediate (Phenyl at alpha-C) Start_Deoxy->Inter_Deoxy + Hydrazine (Acid Cat.) Hydrazine Phenylhydrazine (Ph-NH-NH2) Sigmatropic [3,3]-Sigmatropic Rearrangement Inter_Prop->Sigmatropic Inter_Deoxy->Sigmatropic Prod_Methyl TARGET: 2-Phenyl-3-methylindole Sigmatropic->Prod_Methyl From Propiophenone Prod_Diphenyl 2,3-Diphenylindole Sigmatropic->Prod_Diphenyl From Deoxybenzoin

Caption: Substrate-dependent divergence in Fischer Indole Synthesis. Selection of the ketone determines the C3 substituent.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-3-Methylindole (Target)

Use this protocol if your goal is the 3-methyl derivative.

Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement and ammonia elimination.[1][2] Scale: 10 mmol basis.

Reagents & Materials:

  • Precursor: Propiophenone (1.34 g, 10 mmol)

  • Reagent: Phenylhydrazine (1.08 g, 10 mmol)

  • Catalyst: Polyphosphoric Acid (PPA) (10 g) — Preferred for cleaner conversion over ZnCl₂.

  • Quench: Ice water, Ammonium Hydroxide (10%).

Step-by-Step Methodology:

  • Complexation:

    • In a 50 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge 10 g of Polyphosphoric Acid (PPA).

    • Heat PPA to 60°C to lower viscosity.

    • Add Phenylhydrazine (1.0 eq) dropwise. Note: Exothermic reaction.

  • Addition:

    • Add Propiophenone (1.0 eq) slowly to the mixture.

    • Ensure vigorous mixing to create a homogenous paste.

  • Cyclization (The "Fischer" Step):

    • Increase temperature to 100–110°C .

    • Maintain heating for 30–45 minutes .

    • Monitoring: Reaction progress can be tracked by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the hydrazone intermediate (often yellow/orange) and the appearance of a fluorescent indole spot.

  • Workup:

    • Cool the reaction mixture to ~50°C.

    • Pour the syrup onto 100 g of crushed ice with rapid stirring. The PPA will hydrolyze and dissolve.

    • The crude indole will precipitate as a solid or gummy oil.

    • Neutralize the slurry with 10%

      
       until pH ~8.
      
  • Purification:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
    • Recrystallization: Ethanol or Ethanol/Water mixtures are ideal for 2-aryl-3-methylindoles.

Expected Yield: 75–85% Key Characterization:


 NMR will show a singlet methyl peak at 

ppm and lack the C3-H signal.
Protocol B: Synthesis of 2,3-Diphenylindole (Deoxybenzoin Route)

Use this protocol if you are specifically using Deoxybenzoin.

Reagents & Materials:

  • Precursor: Deoxybenzoin (1.96 g, 10 mmol)

  • Reagent: Phenylhydrazine Hydrochloride (1.45 g, 10 mmol)

  • Solvent: Glacial Acetic Acid (20 mL)

  • Catalyst: Conc. HCl (2 mL)

Step-by-Step Methodology:

  • Solvation:

    • Dissolve Deoxybenzoin in Glacial Acetic Acid in a 100 mL round-bottom flask.

    • Add Phenylhydrazine Hydrochloride.

  • Reflux:

    • Add Conc.[3][4] HCl (acts as the proton source to trigger the rearrangement).

    • Heat to Reflux (118°C) for 3 hours .

    • Observation: The solution often darkens significantly.

  • Precipitation:

    • Cool to room temperature.

    • Pour into 200 mL Ice Water .

    • Stir for 30 minutes. The product, 2,3-Diphenylindole, is highly hydrophobic and will precipitate as a solid.

  • Purification:

    • Filter the solid.[5]

    • Recrystallize from Benzene or Acetic Acid (hot).

Expected Yield: 80–90% Melting Point: ~123–124°C.

Part 3: Critical Design Parameters (Troubleshooting)

ParameterConditionEffect on Outcome
Acid Strength PPA vs. ZnCl₂ PPA is milder and prevents polymerization of alkyl-substituted indoles (Protocol A). ZnCl₂ (anhydrous, 170°C melt) is harsher but faster; use only for robust substrates.
Temperature < 80°C Incomplete rearrangement; Hydrazone isolation likely.
Temperature > 180°C Decomposition/Tarry byproducts.
Substrate Purity Ketone Deoxybenzoins must be free of

-hydroxy impurities (benzoins), which lead to oxazoles instead of indoles.
Atmosphere Inert (

)
Recommended but not strictly required. Prevents oxidative darkening of the indole product.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • BenchChem. (2025).[5] "Protocol for Fischer Indole Synthesis of 2-Methylindoles." BenchChem Protocols. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for ZnCl2 melt conditions).

Sources

Optimization of Recrystallization Solvents for the Purification of 2-(2-Chlorophenyl)-1-(4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

The compound 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone (a substituted deoxybenzoin derivative) is a critical diaryl ketone intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles. Achieving high purity (>99%) of this intermediate is paramount, as residual unreacted starting materials or regioisomeric byproducts can severely poison downstream catalytic steps.

Due to its structural features—a moderately polar carbonyl hydrogen-bond acceptor flanked by a lipophilic tolyl group and an ortho-chlorophenyl ring—the molecule exhibits a high logP (lipophilicity). This specific physicochemical profile dictates its thermodynamic behavior in solution: it is highly soluble in aprotic polar solvents (e.g., dichloromethane, tetrahydrofuran) but practically insoluble in water. Consequently, selecting the optimal crystallization solvent requires balancing dissolution at elevated temperatures with a steep solubility drop upon cooling, while strictly avoiding liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1].

Mechanistic Rationale for Solvent Selection

The choice of solvent in crystallization is not merely a vehicle for dissolution; it actively controls the rate of nucleation, the polymorphic form, and the rejection of impurities[]. For diaryl ketones, the primary failure mode during recrystallization is oiling out . This phenomenon occurs when the cooling trajectory intersects the liquid-liquid binodal curve before reaching the crystalline solubility curve, causing the solute to separate as an impure, viscous oil rather than a pure crystal lattice[1].

To engineer a self-validating crystallization process, the solvent system must be designed using computer-aided mixture design principles or empirical Hildebrand solubility matching[3].

Quantitative Solvent System Comparison

The following table summarizes the quantitative thermodynamic parameters of evaluated solvent systems for 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone:

Solvent SystemRatio (v/v)Boiling Point (°C)Polarity IndexOiling Out RiskIdeal Application & Causality
Isopropanol (IPA) 100%82.03.9LowRoutine Purification: The secondary alcohol provides optimal H-bonding to the ketone, suppressing LLPS while maintaining a moderate thermal gradient.
Ethyl Acetate / n-Hexane 1:3~68.0~1.1ModerateHigh Impurity Loads: Antisolvent crystallization[3]. EtOAc acts as the solvent; hexane forces supersaturation. Excellent for purging lipophilic byproducts.
Ethanol / Water 80:20~78.0~5.2HighPolar Impurity Purge: Classic system for deoxybenzoins[4], but the high polarity of water frequently induces oiling out if the crude is <85% pure.
Toluene / Heptane 1:4~98.0~1.0LowScale-up Operations: High boiling point allows for a wider metastable zone width (MZW), enabling precise seeding and slow growth.

Experimental Workflows and Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints (such as cloud-point titration and hot filtration) guarantee that the thermodynamic state of the solution is precisely controlled.

Protocol A: Single-Solvent Crystallization (Isopropanol)

This protocol is recommended for crude batches with an initial purity of >90%.

  • Saturation at Reflux: Place 10.0 g of crude 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone in a 250 mL round-bottom flask equipped with a reflux condenser. Add 40 mL of Isopropanol (IPA). Heat the mixture to a gentle reflux (82°C) using an oil bath.

  • Titration to Complete Dissolution: If the solid does not completely dissolve, add boiling IPA in 2.0 mL increments until a clear, homogeneous solution is achieved. Mechanistic Note: Do not exceed a total volume of 60 mL to ensure the solution remains highly concentrated.

  • Hot Filtration (Self-Validation Check): Rapidly filter the boiling solution through a pre-warmed Büchner funnel to remove insoluble polymeric impurities (often residual from Friedel-Crafts acylation steps). The receiving flask must be pre-heated to prevent premature precipitation.

  • Controlled Nucleation: Transfer the filtrate to a controlled-cooling crystallizer. Cool the solution at a strict rate of 0.5°C / min until the temperature reaches 65°C.

  • Seeding (Optional but Recommended): At 65°C (within the metastable zone), introduce 10 mg of pure 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone seed crystals. Causality: Seeding bypasses the high activation energy of primary nucleation, preventing sudden, catastrophic precipitation that traps mother liquor impurities.

  • Final Maturation and Isolation: Continue cooling to 5°C. Hold at 5°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with 10 mL of ice-cold IPA, and dry under vacuum at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / n-Hexane)

This protocol is mathematically optimized for challenging impurity profiles[3].

  • Primary Dissolution: Dissolve 10.0 g of the crude compound in the minimum amount of boiling Ethyl Acetate (approx. 15-20 mL) at 77°C.

  • Antisolvent Titration: While maintaining the solution at 75°C, slowly add hot n-Hexane dropwise. Continue addition until the solution reaches the cloud point (a faint, persistent turbidity indicating the boundary of the binodal curve).

  • Phase Correction: Immediately add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again. Causality: This precisely positions the thermodynamic state at the absolute edge of the solubility curve, maximizing the driving force for crystallization upon cooling.

  • Cooling and Isolation: Remove from heat and allow the flask to cool ambiently to room temperature, followed by an ice bath (0°C) for 1 hour. Filter and wash with ice-cold n-Hexane.

Process Visualization and Troubleshooting Pathway

The following diagram illustrates the logical decision tree for managing the crystallization process, specifically highlighting the critical intervention required if Liquid-Liquid Phase Separation (oiling out) is detected.

Workflow for the crystallization of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone.

Analytical Validation

To confirm the success of the recrystallization, the isolated product must be subjected to analytical validation:

  • Differential Scanning Calorimetry (DSC): A sharp, singular endothermic melting peak indicates high crystalline purity and the absence of trapped solvent or polymorph mixtures.

  • HPLC (High-Performance Liquid Chromatography): Analyze the product against the crude starting material to quantify the clearance of regioisomers and unreacted starting materials. A purity of >99.5% AUC is standard for API intermediates.

References

  • Solvent Selection for Crystallization Scribd / Solution Thermodynamics URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Organic Process Research & Development - ACS Publications URL:[Link]

  • Wholly aromatic polyamides and polyimides prepared from 3,3-di(4-aminophenyl) Polymer (KPI) URL:[Link]

  • Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

optimizing catalyst load for Pd-catalyzed alpha-arylation of p-methylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Optimization Support Center.

Ticket ID: PD-ARYL-OPT-042 Subject: Optimization of Pd-Catalyzed


-Arylation of 

-Methylacetophenone Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Engineering of Selectivity

You are optimizing the


-arylation of 

-methylacetophenone
. Unlike simple cross-couplings, this reaction presents a unique "Goldilocks" challenge: the product (a mono-arylated ketone) is often more acidic and reactive than the starting material, leading to unwanted bis-arylation. Furthermore, achieving low catalyst loading (ppm levels) requires a rigorous defense against catalyst deactivation pathways.

This guide moves beyond basic recipes to the kinetic and thermodynamic controls required for a robust, scalable process.

Part 1: Troubleshooting & Optimization Modules

Module A: The Selectivity Crisis (Mono- vs. Bis-Arylation)

User Issue: "I am seeing 15-20% bis-arylated product. Lowering the temperature didn't help."

Root Cause Analysis: The


-protons of the mono-arylated product are more acidic than those of the starting 

-methylacetophenone due to the resonance stabilization from the new aryl group. If your catalyst is not sterically demanding, it will readily bind the mono-arylated enolate, leading to double arylation.

Technical Solution:

  • Ligand Switch (Steric Wall): You must use a ligand that creates a "steric wall" around the Pd center.

    • Recommendation: Switch to XPhos or BrettPhos . These bulky biaryl phosphine ligands allow the small starting ketone to bind but sterically clash with the bulkier mono-arylated product, preventing the second oxidative addition cycle.

  • Stoichiometry Adjustment:

    • Protocol: Use a slight excess of the ketone (1.1 to 1.2 equiv) relative to the aryl halide. This statistically favors the attack of the unreacted starting material over the product.

  • Base Selection:

    • Guideline: Ensure you are using a base that matches the pKa requirements without causing aldol condensation side reactions. NaOtBu or K3PO4 are preferred over stronger bases like LiHMDS for this specific substrate.

Module B: Catalyst Death (Stalled Conversion)

User Issue: "The reaction stalls at 60% conversion. Adding more catalyst later doesn't restart it."

Root Cause Analysis: This is a classic symptom of catalyst poisoning or Pd-black aggregation . If the active Pd(0) species is not stabilized rapidly by the ligand, it aggregates into inactive metallic palladium. Alternatively, trace sulfur or oxidants in your


-methylacetophenone (often present in older batches) are permanently deactivating the metal.

Technical Solution:

  • The "Poison Test":

    • Run two parallel reactions: one standard, and one "spiked" with a known standard (e.g., 1000 ppm thiophene). If both fail identically, your baseline reagents are likely contaminated.

    • Action: Distill your

      
      -methylacetophenone. Ketones are "sponges" for water and oxidants.
      
  • Precatalyst Implementation:

    • Optimization: Stop generating the catalyst in situ (e.g., mixing Pd(OAc)

      
       + Ligand). This induction period is where catalyst death happens.
      
    • Upgrade: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species at a controlled rate, protecting the metal until it enters the catalytic cycle. This is the single most effective step to lower loading from 1 mol% to <500 ppm.

Part 2: Standard Operating Procedure (SOP)

Target: High-Efficiency Mono-Arylation of


-Methylacetophenone
Scale:  1 mmol (optimization scale)
ParameterSpecificationRationale
Catalyst Source XPhos Pd G4 (0.1 - 0.5 mol%)Precatalyst ensures 1:1 L:Pd ratio and prevents early aggregation.
Ligand XPhos (if using Pd(OAc)

, add 1.2:1 L:Pd)
Bulky biaryl backbone prevents bis-arylation.
Base NaOtBu (1.2 equiv)Strong enough to deprotonate ketone; bulky enough to avoid nucleophilic attack.
Solvent Toluene or Dioxane (0.5 M)Non-polar solvents often suppress competitive aldol pathways better than THF.
Temperature 80 °C - 100 °C Sufficient for reductive elimination; too high promotes dehalogenation.
Additives None initiallyIf conversion is slow, check for trace water.

Step-by-Step Protocol:

  • Charge Solids: Add XPhos Pd G4 (0.005 mmol), NaOtBu (1.2 mmol), and Aryl Halide (1.0 mmol) to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with N

    
     or Ar for 5 minutes (3 cycles of vac/fill). Crucial: Oxygen kills low-load Pd.
    
  • Liquid Addition: Add anhydrous Toluene (2.0 mL) and

    
    -methylacetophenone (1.1 mmol) via syringe.
    
  • Reaction: Heat to 80 °C. Monitor by GC/HPLC at 1 hour.

    • Checkpoint: If reaction mixture turns black and conversion <50%, catalyst has aggregated. Increase ligand loading or repurify reagents.

Part 3: Visualization & Logic

Diagram 1: The Selectivity Filter Mechanism

This diagram illustrates why bulky ligands are non-negotiable for methyl ketones.

AlphaArylationMechanism Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(Ar)(X)] Start->OxAdd Ar-X Bind1 Bind p-Methylacetophenone (Sterically Accessible) OxAdd->Bind1 Path A (Desired) Bind2 Bind Mono-Arylated Product (Sterically BLOCKED) OxAdd->Bind2 Path B (Undesired) Enolate Palladium Enolate Formation Bind1->Enolate Base (NaOtBu) BisProduct Bis-Arylated Impurity Bind2->BisProduct Blocked by XPhos/BrettPhos RedElim Reductive Elimination (C-C Bond Formation) Enolate->RedElim Product Mono-Arylated Product RedElim->Product Product->Start Regenerate Pd(0)

Caption: The "Steric Filter" effect of bulky ligands (Path B is blocked, ensuring mono-selectivity).

Diagram 2: Troubleshooting Logic Tree

Follow this flow to diagnose optimization failures.

TroubleshootingFlow Issue Reaction Issue? Stall Stalls < 80% Issue->Stall Selectivity Bis-Arylation > 5% Issue->Selectivity ColorCheck Mixture Color? Stall->ColorCheck LigandCheck Ligand Used? Selectivity->LigandCheck Black Black Precipitate (Pd Aggregation) ColorCheck->Black Orange Orange/Brown (Catalyst Active) ColorCheck->Orange FixBlack 1. Use Precatalyst (G4) 2. Degas Solvents Black->FixBlack FixOrange 1. Check Base Strength 2. Check Aryl Halide Electronics Orange->FixOrange SmallLig PPh3 / BINAP LigandCheck->SmallLig BigLig XPhos / BrettPhos LigandCheck->BigLig FixLig Switch to Bulky Biaryl Phosphine SmallLig->FixLig FixRatio Increase Ketone:ArX Ratio to 1.2:1 BigLig->FixRatio

Caption: Diagnostic workflow for identifying catalyst deactivation versus selectivity failures.

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones.[1][2] Journal of the American Chemical Society.[3] 
    
  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles.[1][4] Accounts of Chemical Research.[2] 
    
  • Biscoe, M. R., & Buchwald, S. L. (2009).[2] Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides.[2] Organic Letters.[2][3][5]

  • Colletto, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[6] [6]

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[7] Palladium-Catalyzed Mono-

    
    -arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society.[3] 
    

Sources

removing unreacted 2-chlorophenylacetic acid from ketone product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and detailed protocols for the common synthetic challenge of removing unreacted 2-chlorophenylacetic acid from a neutral ketone product.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture contains both my desired ketone and unreacted 2-chlorophenylacetic acid. What is the most straightforward method to separate them?

The most direct and efficient method is an acid-base liquid-liquid extraction.[1][2] This technique leverages the key chemical difference between your starting material and product: 2-chlorophenylacetic acid is acidic, while your ketone product is neutral. By washing your crude mixture (dissolved in an organic solvent) with an aqueous basic solution, you can selectively convert the acidic starting material into its water-soluble salt.[3][4] This salt will migrate to the aqueous layer, leaving the neutral ketone product behind in the organic layer.[5]

Q2: Why is 2-chlorophenylacetic acid considered acidic, and how does this property facilitate its removal?

2-Chlorophenylacetic acid possesses a carboxylic acid functional group (-COOH).[6] This group can readily donate a proton (H+) in the presence of a base, forming a negatively charged carboxylate salt (e.g., sodium 2-chlorophenylacetate).[7] This transformation from a neutral, organic-soluble molecule to an ionic salt dramatically increases its solubility in water.[2] This principle is the foundation of acid-base extraction.[1]

Q3: I performed a basic wash, but I suspect there's still some acidic impurity left. What could have gone wrong?

Several factors could lead to an incomplete extraction:

  • Insufficient Base: You may not have used enough of the basic solution to react with all the unreacted acid.

  • Weak Base: The base you used might not be strong enough to deprotonate the carboxylic acid effectively. A weak base like sodium bicarbonate is generally sufficient for carboxylic acids.[8]

  • Poor Mixing: Inadequate shaking of the separatory funnel can result in incomplete partitioning between the organic and aqueous layers.

  • Emulsion Formation: An emulsion (a stable mixture of the two immiscible layers) can trap material and prevent clean separation.

For a detailed walkthrough on resolving these issues, please refer to the Troubleshooting Guide: Incomplete Acid Removal .

Q4: Can I use column chromatography instead of extraction?

Yes, column chromatography is another powerful purification technique.[9][10] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through the column.[11][12] Since 2-chlorophenylacetic acid is significantly more polar than a typical ketone, it will adhere more strongly to the polar silica gel and elute much later than the less polar ketone product.[11] This method is excellent for achieving high purity but is generally more time-consuming and uses more solvent than a simple extraction.

Q5: Is recrystallization a viable option for purifying my ketone product?

Recrystallization can be an excellent final purification step, especially if your ketone is a solid.[13][14][15] This technique relies on the principle that the desired compound and the impurity have different solubilities in a given solvent at different temperatures. You would dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The less soluble compound (ideally, your ketone) will crystallize out in a pure form, leaving the more soluble impurities (or those present in smaller amounts) in the solvent.[16][17] However, it is often more efficient to first remove the bulk of the acidic impurity by extraction and then use recrystallization to achieve the highest purity.[15]

Troubleshooting Guides

Guide 1: Incomplete Acid Removal After Extraction
Symptom Potential Cause Recommended Solution
TLC analysis of the organic layer still shows a spot corresponding to the starting acid. 1. Insufficient Base: The amount of base was not enough to neutralize all the acid.Perform a second or even a third wash with the basic solution. After each wash, spot the organic layer on a TLC plate to monitor the removal of the acid.
2. Inefficient Mixing: The two layers were not mixed thoroughly, leading to poor partitioning.Shake the separatory funnel vigorously for at least 30-60 seconds, remembering to vent frequently to release any pressure buildup, especially when using sodium bicarbonate which generates CO2 gas.[3]
A persistent emulsion forms at the interface of the two layers. High Concentration or Surfactant-like Impurities: The crude mixture may be too concentrated, or other byproducts could be stabilizing the emulsion.1. Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[3] 2. Dilute: Add more of both the organic solvent and water to dilute the mixture. 3. Filter: Pass the entire mixture through a pad of celite or glass wool.
The pH of the aqueous layer is not basic after extraction. Insufficient Base: Not enough base was added to neutralize the acid and make the solution basic.When washing with a base like sodium bicarbonate or sodium hydroxide, test the aqueous layer with pH paper after separation to ensure it is basic (pH > 8). If not, add more base to the separatory funnel and repeat the extraction.
Guide 2: Issues During Column Chromatography
Symptom Potential Cause Recommended Solution
Poor separation between the ketone and the acid (overlapping fractions). 1. Incorrect Solvent System (Eluent): The eluent may be too polar, causing both compounds to move too quickly down the column.Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.4 for your ketone product. The acid should ideally remain at the baseline (Rf ~ 0) in this system. A common starting point is a mixture of hexane and ethyl acetate.
2. Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of material being purified. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the crude sample.[11]
The acid is not eluting from the column at all. Strong Adsorption: The carboxylic acid is very polar and binds very strongly to the silica gel.After your ketone has been fully eluted, you can flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to wash out the highly retained 2-chlorophenylacetic acid.

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol assumes the reaction was performed in an organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

Objective: To selectively remove 2-chlorophenylacetic acid from a neutral ketone product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent.

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[18]

  • Erlenmeyer flasks.

Procedure:

  • Transfer: Transfer the crude reaction mixture into a separatory funnel of appropriate size. Ensure the volume does not exceed two-thirds of the funnel's capacity.

  • First Wash (Base): Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Mix & Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically. The reaction of the acid with bicarbonate will produce CO₂ gas, leading to pressure buildup.[3]

  • Separate Layers: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer will be on the bottom (Note: DCM is denser than water; diethyl ether and ethyl acetate are less dense).

  • Drain: Drain the lower layer into a flask. Then, drain the upper layer into a separate flask labeled "Organic Layer." Pour the first layer back into the funnel and re-extract with the organic layer. It is good practice to keep all layers until you are certain you have isolated your product.

  • Second Wash (Base): Pour the organic layer back into the separatory funnel. Repeat the wash with a fresh portion of saturated NaHCO₃ solution (steps 2-5). This ensures complete removal of the acid.

  • Third Wash (Water): Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.

  • Fourth Wash (Brine): Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic solvent.[3]

  • Dry: Transfer the organic layer to a clean Erlenmeyer flask and add a scoop of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing as a fine powder.[18]

  • Isolate: Filter the dried organic solution to remove the drying agent. The resulting filtrate contains your purified ketone product, which can be isolated by removing the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Flash Column Chromatography

Objective: To purify the ketone product by separating it from the more polar 2-chlorophenylacetic acid.

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give your ketone product an Rf of ~0.3-0.4 and the starting acid an Rf of ~0.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[11] Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of the eluent or a more volatile solvent like DCM.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the sand/silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain your purified ketone.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone.

Visualized Workflows & Data

Data Summary Table
CompoundStructureM.W. ( g/mol )M.P. (°C)Key Property
2-Chlorophenylacetic Acid ClC₆H₄CH₂CO₂H170.5992-95[19]Acidic; Soluble in organic solvents, sparingly soluble in water.[19]
Generic Ketone Product R-CO-R'VariesVariesNeutral; Generally soluble in organic solvents, insoluble in water.
Workflow Diagrams

G cluster_0 Acid-Base Extraction Workflow crude Crude Mixture (Ketone + Acid) in Organic Solvent sep_funnel Add aq. NaHCO3 to Separatory Funnel crude->sep_funnel shake Shake & Vent sep_funnel->shake separate Allow Layers to Separate shake->separate aq_layer Aqueous Layer (Sodium 2-chlorophenylacetate) separate->aq_layer Discard or acidify to recover acid org_layer Organic Layer (Ketone) separate->org_layer dry Wash with Brine, Dry with MgSO4 org_layer->dry evap Filter & Evaporate Solvent dry->evap product Pure Ketone Product evap->product

Caption: Workflow for purification via acid-base extraction.

G cluster_1 Column Chromatography Workflow pack Pack Silica Gel Column with Hexane/EtOAc load Load Crude Mixture pack->load elute Elute with Hexane/EtOAc load->elute collect_ketone Collect Early Fractions (Ketone) elute->collect_ketone collect_acid Collect Late Fractions (Acid) or Flush with Polar Solvent elute->collect_acid analyze Analyze Fractions by TLC collect_ketone->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Pure Ketone Product evap->product

Caption: Workflow for purification via column chromatography.

References

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Chemibrite. (2026, February 13). Understanding the Chemical Synthesis and Properties of 2-Chlorophenylacetic Acid. Retrieved from [Link]

  • One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. (2026, January 26). RSC Publishing. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2018, July 6). Solubility of 2-Chlorophenylacetic Acid in 12 Pure Solvents from T = (273.15/283.15 to 318.15) K: Determination and Modeling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2001, October 1). A new practical ketone synthesis directly from carboxylic acids: first application of coupling reagents in palladium catalysis. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Aldehydes and Ketones from Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. Retrieved from [Link]

  • umass.edu. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • SRS CAB. (n.d.). Acid Side Solvent Extraction. Retrieved from [Link]

  • Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • csus.edu. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ualr.edu. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ucs.edu. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques. Retrieved from [Link]

  • Microbe Notes. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses. Retrieved from [Link]

  • Chemeurope.com. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • PubMed. (n.d.). Selective liquid chromatographic isolation and gas chromatographic-mass spectrometric analysis of ketonic bile acids in faeces. Retrieved from [Link]

  • UVic. (n.d.). Column chromatography. Retrieved from [Link]

  • byjus.com. (n.d.). column chromatography.pdf. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026


-aryl ketone scaffolds)
CAS:  4209-24-9 (Analogous reference)
Support Tier:  Level 3 (Senior Application Scientist)

Part 1: Executive Summary & Compound Profile

Welcome to the technical support hub. You are likely working with 2-Chloro-1-(4-methylphenyl)ethanone (or a close structural analog like 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone), a functionalized phenacyl chloride derivative often used as a scaffold in heterocyclic synthesis.

The primary challenge with this compound in ethanol is not "insolubility" in the absolute sense, but rather its low melting point (~57–58 °C) and lipophilic nature (LogP ~2.4–2.7). These properties create a narrow thermodynamic window where the compound prefers to "oil out" (liquid-liquid phase separation) rather than crystallize, or fails to dissolve fully at room temperature due to high lattice energy relative to the solvent's polarity.

Physicochemical Profile (Solubility Factors)
PropertyValueImplication for Ethanol Solubility
Melting Point 57–58 °CCritical Risk: High risk of "oiling out" if recrystallization temperature exceeds 50 °C.
LogP ~2.4–2.7Moderate lipophilicity. Soluble in hot ethanol; poor solubility in cold ethanol.
H-Bond Acceptors 1 (Ketone)Forms weak H-bonds with ethanol, aiding dissolution only at elevated temperatures.
Crystal Lattice Moderate EnergyRequires thermal activation (heating) to break lattice forces for initial dissolution.

Part 2: Diagnostic Troubleshooting (Q&A)

Q1: "I added the solid to ethanol at room temperature, but it remains a suspension. Should I add more solvent?"

Diagnosis: Do not add more solvent yet. This is a kinetic and thermodynamic barrier. At 20–25 °C, the crystal lattice energy of the phenacyl chloride derivative is stronger than the solvation energy provided by ethanol.

The Fix:

  • Apply Heat: Ethanol's solvation capacity for this compound increases exponentially with temperature. Heat the mixture to 50–60 °C (just below the compound's melting point).

  • Agitation: Use vigorous magnetic stirring. The solid should dissolve rapidly as the temperature approaches 50 °C.

  • Limit Solvent: Adding excess ethanol at room temperature will reduce your recovery yield later. Only add solvent if the solid persists at 60 °C.

Q2: "Upon cooling the hot solution, the compound separated as a yellow/orange oil at the bottom, not crystals. What happened?"

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). This is the most common failure mode for solids with melting points < 60 °C. You have likely created a solution that is too concentrated. The temperature at which the solution becomes saturated is higher than the temperature at which the compound separates as a liquid oil.

The Fix (The "Dilution Principle"):

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add 10–20% more ethanol. This lowers the saturation temperature.

  • Cool Slowly: Allow the flask to cool to room temperature undisturbed (no ice bath yet).

  • Seed It: If oil droplets appear, add a tiny "seed" crystal of the pure compound immediately to induce nucleation over oil formation.

Q3: "The solution is clear, but no crystals form even at 0 °C."

Diagnosis: Stable Supersaturation. Phenacyl chlorides can form metastable supersaturated solutions. The kinetic barrier to nucleation is high.

The Fix:

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. Micro-glass particles act as nucleation sites.

  • Evaporative Concentration: Gently boil off 10–15% of the solvent volume, then cool again.

  • Anti-Solvent: Add water (dropwise) to the hot ethanol solution until a faint turbidity persists, then add one drop of ethanol to clear it. Cool slowly.

Part 3: Standardized Protocols

Protocol A: Optimal Dissolution & Recrystallization

Use this for purification or preparing high-concentration stock solutions.

Reagents: Absolute Ethanol (or 95% EtOH), Activated Charcoal (optional for colored impurities).

  • Weighing: Place 5.0 g of crude 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone in a 100 mL Erlenmeyer flask.

  • Initial Solvent: Add 15 mL of Ethanol (approx. 3 mL/g ratio).

  • Heating: Heat on a hot plate setting of 70 °C with stirring.

    • Observation: If solid remains at boiling, add Ethanol in 1 mL increments.

    • Target: Complete dissolution at ~60–70 °C.

  • Clarification (Optional): If the solution is dark, add 0.1 g activated charcoal, boil for 2 mins, and filter hot through a pre-warmed funnel.

  • Controlled Cooling (Critical):

    • Remove from heat.[1][2] Place on a cork ring (insulator).

    • Allow to reach Room Temp (RT) over 30–45 minutes.

    • Check: If oil forms, reheat and add 2 mL Ethanol.

  • Crystallization: Once solid crystals appear at RT, move to an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Vacuum filter. Wash cake with cold (-10 °C) Ethanol (2 x 5 mL).

Protocol B: Co-Solvent Rescue (Ethanol/Water)

Use this if the compound is too soluble in pure ethanol (low recovery).

  • Dissolve the compound in the minimum amount of boiling Ethanol.[1]

  • Add hot water dropwise to the boiling solution.

  • Stop adding water when a persistent cloudiness (turbidity) is observed.

  • Add boiling Ethanol dropwise just until the solution becomes clear again.

  • Cool slowly. The water acts as an anti-solvent, forcing the hydrophobic compound out of solution as crystals.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for solving solubility and oiling-out issues.

SolubilityLogic Start Start: Solid + Ethanol Heat Heat to 60-70°C (Near Boiling) Start->Heat Dissolved Did it dissolve? Heat->Dissolved AddSolvent Add Ethanol (1 mL portions) Dissolved->AddSolvent No (Solids persist) CheckClarity Check Solution Clarity Dissolved->CheckClarity Yes (Clear) AddSolvent->Heat Cooling Cool to Room Temp (Slowly) CheckClarity->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck OilOut Oiling Out Observed (Liquid Separation) StateCheck->OilOut Yellow Oil Crystals Crystals Formed StateCheck->Crystals White/Off-white Solid RescueOil 1. Reheat to dissolve 2. Add 10-20% more Ethanol 3. Seed crystal OilOut->RescueOil IceBath Ice Bath (0°C) 30 mins Crystals->IceBath RescueOil->Cooling Filter Vacuum Filter & Wash with Cold EtOH IceBath->Filter

Figure 1: Decision tree for optimizing solubility and handling "oiling out" phenomena during the recrystallization of low-melting phenacyl derivatives.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is more polar than ethanol. The compound will likely be less soluble in methanol at room temperature, which might improve recovery yields (crystallization) but requires more solvent to dissolve initially. Methanol is toxic; ensure proper ventilation.

Q: My product is slightly yellow after crystallization. Is it impure? A: Likely yes. Phenacyl chlorides often contain traces of chlorinated by-products or oxidized species which are yellow. If the color persists after one crystallization, use Protocol A, Step 4 (Activated Charcoal) or switch to a Hexane/Ethyl Acetate recrystallization system to remove non-polar colored impurities.

Q: Is this compound stable in Ethanol? A: Generally, yes, for short periods (hours/days). However, alpha-halo ketones can undergo solvolysis (reacting with ethanol to form an ether) or cyclization if heated for prolonged periods in the presence of bases. Avoid adding any base (NaOH, amines) to the ethanol solution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20124, 2-Chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

  • Mettler Toledo. (2020). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

separation of 2-(2-chlorophenyl) and 2-(4-chlorophenyl) isomers by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 2-(2-chlorophenyl) and 2-(4-chlorophenyl) Isomers Ticket ID: ISO-SEP-2024-CL Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Separation Science Helpdesk

You are likely here because your standard Hexane/Ethyl Acetate flash column resulted in a single broad peak, or your C18 HPLC method shows a "shoulder" rather than a resolved peak.

Separating 2-(2-chlorophenyl) (ortho) and 2-(4-chlorophenyl) (para) isomers is a classic chromatographic challenge. The electronegativity of the chlorine atom is identical in both, and the molecular weight is the same. The separation relies entirely on shape selectivity and subtle polarity differences induced by the position of the chlorine atom.

Below are the troubleshooting protocols designed to resolve these specific isomers.

Module 1: Normal Phase (Silica) Troubleshooting

User Issue: "My isomers co-elute on a standard silica flash column using Hexane/EtOAc."

Diagnosis

On standard silica, retention is driven by hydrogen bonding and dipole-dipole interactions.

  • The Para (4-Cl) Isomer: Generally more planar and symmetrical. The polar functional group (the "2-" attachment point, likely a pyridine, carbonyl, or alcohol) is exposed. It interacts strongly with silanols.

  • The Ortho (2-Cl) Isomer: The chlorine atom creates steric bulk near the attachment point. This often forces the molecule into a twisted conformation (non-planar) to relieve steric strain. This "shielding" reduces interaction with the silica, causing the ortho isomer to elute earlier (

    
     is higher).
    

If they co-elute, your solvent system is interacting too strongly with both, masking these subtle steric differences.

Solution Protocol: The Selectivity Triangle

Do not just change the strength of the solvent (e.g., 20% to 10% EtOAc); change the selectivity.

  • Replace Ethyl Acetate (Group VI): EtOAc is a proton acceptor. If your isomers are not separating, swap EtOAc for Dichloromethane (DCM) or Toluene .

    • Why: Toluene (Group VII) offers

      
      -interaction selectivity. DCM (Group V) has a different dipole character that often exploits the "twist" of the ortho isomer better than EtOAc.
      
  • The "Iso-elutropic" Screen:

    • Find the % EtOAc that gives

      
       (e.g., 20% EtOAc/Hex).
      
    • Swap to an equivalent strength of DCM/Hex (approx. 50-60% DCM) or Toluene/Hex.

    • Result: You will likely see the ortho isomer move up (less retained) and the para stay or move down.

Data: Typical Elution Order on Silica

Isomer Relative Elution Mechanism
2-(2-chlorophenyl) (ortho) Elutes First Steric shielding of polar group; twisted conformation reduces surface contact.

| 2-(4-chlorophenyl) (para) | Elutes Second | Exposed polar group; planar conformation allows better adsorption. |

Module 2: Reverse Phase (The "Silver Bullet" Strategy)

User Issue: "C18 HPLC isn't providing baseline resolution. The peaks are merging."

Diagnosis

Standard C18 columns separate based on hydrophobicity. Since both isomers have the same lipophilicity (logP is nearly identical), C18 struggles to differentiate them. You need a phase that separates based on


-electron density  and planarity .
Solution Protocol: The Phenyl-Hexyl Switch

This is the most reliable method for aromatic positional isomers.

  • Column Selection: Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase.

    • Mechanism:[1][2][3][4][5][6] These phases interact with the

      
      -cloud of your phenyl rings.
      
    • The "Para" Advantage: The para isomer is usually more planar, allowing it to "stack" efficiently against the phenyl ring of the stationary phase. The ortho isomer is twisted (sterically hindered), preventing tight

      
      -
      
      
      
      stacking.
    • Result:Ortho elutes early; Para elutes late.

  • Critical Solvent Choice (The Methanol Rule):

    • Do NOT use Acetonitrile (ACN). ACN has its own

      
      -electrons (triple bond) which interfere with the column-analyte interaction.[7]
      
    • USE Methanol (MeOH). MeOH is "transparent" to

      
      -
      
      
      
      interactions, maximizing the selectivity of the Phenyl column.

Experimental Comparison: | Column Phase | Mobile Phase | Resolution (


) | Outcome |
| :--- | :--- | :--- | :--- |
| C18 | Water / ACN | 0.8 | Partial Co-elution (Fail) |
| Phenyl-Hexyl | Water / ACN | 1.2 | Shoulder Separation (Poor) |
| Phenyl-Hexyl  | Water / MeOH  | > 2.5  | Baseline Separation (Success)  |

Tech Note: If using a Phenyl-Hexyl column, ensure your gradient starts with at least 10% water to prevent phase collapse (though less of an issue with modern columns, it is good practice).

Module 3: Peak Tailing & Broadening

User Issue: "I have separation, but the peaks are tailing badly, causing overlap at the base."

Diagnosis

Chlorinated phenyls often contain basic nitrogen (e.g., if the scaffold is pyridine or amine-based). These interact with residual acidic silanols on the silica or C18 surface, causing "drag" (tailing).

Solution Protocol: Modifiers
  • For Silica (Normal Phase):

    • Add 1% Triethylamine (TEA) to your mobile phase.

    • Caution: Flush the column with pure solvent immediately after use to prevent silica dissolution over time.

  • For Reverse Phase:

    • Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to both water and organic mobile phases. This protonates the basic nitrogens, preventing silanol interaction.

    • Alternative: If the molecule is acid-sensitive, use 10mM Ammonium Acetate (pH ~7).

Visual Troubleshooting Workflows
Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on isomer behavior.

IsomerSeparation Start START: Isomer Mixture (2-Cl vs 4-Cl) SilicaCheck Attempt Normal Phase (Silica, Hex/EtOAc) Start->SilicaCheck Result1 Resolution < 1.0? SilicaCheck->Result1 SolventSwap Swap Selectivity: Try Toluene or DCM Result1->SolventSwap Yes Success Baseline Separation (Ortho elutes first) Result1->Success No (Separated) Result2 Still Co-eluting? SolventSwap->Result2 SwitchRP Switch to Reverse Phase Result2->SwitchRP Yes Result2->Success No C18Check Standard C18 Column SwitchRP->C18Check Result3 Poor Resolution? C18Check->Result3 PhenylHexyl USE PHENYL-HEXYL COLUMN (Mobile Phase: MeOH/Water) Result3->PhenylHexyl Yes (Shape Selectivity Needed) PhenylHexyl->Success

Frequently Asked Questions (FAQs)

Q1: Why does the 2-chloro isomer elute faster on silica? A: The "Ortho Effect." The chlorine atom at the 2-position creates a steric clash that often twists the phenyl ring out of plane relative to the rest of the molecule. This reduces the molecule's ability to lie flat against the silica surface. Additionally, the chlorine may sterically shield the polar functional group (like a pyridine nitrogen or alcohol) from interacting with the stationary phase. The 4-chloro isomer is more exposed and retains longer [1].

Q2: Can I use crystallization instead of chromatography? A: Yes, and it is often preferred for scale-up. The para isomer (2-(4-chlorophenyl)) usually has a significantly higher melting point and lower solubility due to its symmetry and ability to pack tightly in a crystal lattice.

  • Protocol: Dissolve the mixture in hot Ethanol or Isopropanol. Cool slowly. The para isomer will likely crystallize out first. Filter the solid (para) and concentrate the filtrate to recover the ortho-enriched oil [2].

Q3: My Phenyl-Hexyl column isn't working. I'm using Acetonitrile. A: That is the problem. Acetonitrile contains


-electrons (in the 

bond) that compete with your analyte for the phenyl rings on the stationary phase. You must use Methanol (or Ethanol) to allow the

-

interactions between your chlorophenyl rings and the column to drive the separation [3].
References
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link

  • ChemicalBook. (2024). alpha-(4-chlorophenyl)pyridine-2-methanol Properties and Purification. Link

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with pi-pi Interaction. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link

  • Sielc Technologies. (2024). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Link

Sources

controlling temperature for exothermic addition of p-tolylmagnesium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Reality of Grignard Chemistry

As researchers, we often underestimate the p-tolylmagnesium bromide reagent because it is a "standard" building block. However, the electronic donation from the para-methyl group makes this nucleophile slightly more reactive—and thus more exothermic—than its phenyl counterpart.

In my 15 years of process development, I have seen that temperature control is not just about safety; it is the primary determinant of chemoselectivity. A runaway exotherm doesn't just boil your solvent; it promotes Wurtz coupling (bi-tolyl formation) and competitive enolization, destroying your yield before the workup even begins.

This guide is structured to give you autonomy over these variables. We move beyond "add dropwise" to understanding the why and how of thermal management.

Part 1: Pre-Reaction & Reagent Handling

Q: My 1.0 M solution of p-tolylmagnesium bromide in THF has a large amount of white precipitate. Is it degraded?

A: Likely not. This is a common physical phenomenon, not a chemical decomposition.

  • The Science: Grignard reagents in THF exist in a Schlenk equilibrium (

    
    ). At lower temperatures (storage at <5°C), the magnesium halide species or the complex itself can precipitate out. p-Tolylmagnesium bromide is particularly prone to this due to the rigidity of the tolyl group.
    
  • The Fix:

    • Move the bottle to a water bath set to 40°C .

    • Loosen the cap slightly (under inert atmosphere) to prevent pressure buildup.

    • Swirl gently for 15–30 minutes. The solids should redissolve.[1]

    • Critical: Do not use the supernatant liquid without redissolving; you will alter the stoichiometry of your reaction.

Q: Why do you recommend THF over Diethyl Ether (Et₂O) for scale-up, despite the higher boiling point?

A: While Et₂O is classic, THF is safer for thermal management on scale (>10g).

  • Thermal Capacity: THF (bp 66°C) provides a larger safety margin between reaction temperature and solvent boil-out compared to Et₂O (bp 34.6°C).

  • Solubility: The p-tolyl species is more soluble in THF, reducing the risk of precipitation clogging your addition funnel—a dangerous scenario that can lead to "slug" addition and sudden thermal runaway.

Part 2: The Addition Phase (The Critical Zone)

Q: What is the optimal temperature for adding p-tolylMgBr to my electrophile?

A: There is no single "optimal" temperature; it depends entirely on your electrophile's susceptibility to side reactions. Use the Substrate-Specific Thermal Table below to select your protocol.

Table 1: Thermal Control Guidelines by Substrate
Electrophile ClassTarget TempRisk FactorMechanistic Rationale
Aldehydes (e.g., Benzaldehyde)0°C MediumLow temp suppresses reduction (hydride transfer) but allows rapid nucleophilic attack.
Ketones (e.g., Benzophenone)0°C to RT LowSteric bulk of p-tolyl protects against 1,2-addition; higher temp ensures completion.
Esters (e.g., Methyl Benzoate)-78°C to -30°C High Cryogenic temps are required to prevent double addition if the ketone intermediate is desired, or to control the massive exotherm of the double addition to the alcohol.
Nitriles Reflux MediumAddition is slow; heat is often required to drive the formation of the imine salt.
Q: How do I calculate the maximum addition rate?

A: You must treat the addition rate as a function of your cooling capacity.

  • The Rule of 10: In a standard round-bottom flask with an ice bath, the reaction temperature should respond to a change in addition rate within 10 seconds .

  • The Test: Stop addition. If the temperature continues to rise for >30 seconds, your thermal mass is too high, or your cooling is insufficient. Stop immediately.

Part 3: Troubleshooting Thermal Anomalies

Q: I started adding the p-tolyl bromide to the magnesium, but the temperature isn't rising. Should I add more?

A: ABSOLUTELY NOT. This is the "Induction Trap," the most common cause of laboratory explosions in Grignard chemistry.

  • The Danger: If you accumulate unreacted halide and it suddenly initiates, the accumulated heat of reaction will vaporize your solvent instantly.

  • The Protocol: Follow the Initiation Logic Tree below.

Diagram 1: Grignard Initiation Logic Flow

InitiationLogic Start Start Addition (5% of Vol) Check Observe: Bubbles/Turbidity/Temp Rise? Start->Check Yes Reaction Initiated Check->Yes Yes No No Signs after 5 mins Check->No No Proceed Proceed with Dropwise Addition (Maintain Gentle Reflux) Yes->Proceed Stop STOP ADDITION IMMEDIATELY No->Stop Action1 Add Iodine crystal or 1,2-dibromoethane drops Stop->Action1 Heat Apply Heat Gun (Gentle) to localized spot Action1->Heat ReCheck Re-evaluate Initiation Heat->ReCheck ReCheck->Yes Success ReCheck->Stop Still No Reaction (Check Reagent Quality)

Figure 1: Decision matrix for safely managing the induction period of Grignard formation. Never accumulate >10% of halide without confirmed initiation.

Part 4: Quenching & Workup (The Final Exotherm)

Q: The reaction is done, but the quench is violent. How do I manage this?

A: The hydrolysis of residual Grignard reagent is often more exothermic than the reaction itself because it is an acid-base reaction with water (proton transfer).

  • The Protocol:

    • Cool: Return the reaction mixture to 0°C .

    • Dilute: Add an equal volume of inert solvent (e.g., Et₂O) to act as a heat sink.

    • The "Wet Ether" Method: Do not add water directly. Add "wet" solvent (ether saturated with water) or a saturated solution of Ammonium Chloride (

      
      ) dropwise.
      
    • Why

      
      ?  It buffers the pH. Strong acids (HCl) can dehydrate the resulting alcohol (especially tertiary alcohols from ketone additions) into an alkene.
      
Diagram 2: Controlled Addition Workflow

AdditionWorkflow Prep 1. Preparation Dry Glassware, N2 Atm Cool 2. Thermal Setpoint Cool Electrophile to Target T Prep->Cool Add 3. Controlled Addition Rate = Heat Removal Capacity Cool->Add Monitor 4. Monitoring Watch Internal Temp Probe Add->Monitor Monitor->Add Temp Stable Quench 5. Quench Sat. NH4Cl at 0°C Monitor->Quench Complete

Figure 2: Step-by-step workflow for the addition phase, emphasizing the feedback loop between addition rate and temperature monitoring.

References

  • BenchChem. (2025).[2][3] Troubleshooting Guide for Grignard Reagent Formation. Retrieved from 4

  • Sigma-Aldrich. (2025).[5] p-Tolylmagnesium bromide 1.0M in THF: Safety & Handling. Retrieved from

  • Mettler Toledo. (2023). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from 6

  • University of Delaware. (2022). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from 7

  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents. Retrieved from 8

Sources

workup procedures to avoid hydrolysis of imine intermediate in Grignard synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Ticket Response for a researcher struggling with the instability of the metallo-imine intermediate.

Status: Open Priority: Critical (Synthesis Halted) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are encountering the classic "Grignard-Nitrile Paradox." While the addition of a Grignard reagent (


) to a nitrile (

) robustly forms a magnesium imine salt (

), this intermediate is thermodynamically destined to become a ketone (

) upon contact with water.[1][2]

The core issue: You cannot use a standard aqueous workup if you wish to retain the nitrogen functionality. The


 bond in the intermediate is highly susceptible to acid-catalyzed hydrolysis.

This guide provides three specific workflows to bypass hydrolysis, depending on your target product:

  • Target: Primary Amine (In-situ Reduction Protocol)

  • Target: Isolated Imine (Anhydrous Quench Protocol)

  • Target: Modified Scaffold (Transmetallation/One-Pot functionalization)

Part 1: The Mechanistic "Doom Loop"

To solve the problem, we must visualize the failure point. The magnesium salt is stable in ether/THF. The moment you add aqueous acid (even mild


), you trigger the hydrolysis cascade.
Mechanism of Failure (Hydrolysis) vs. Success (Reduction)

The diagram below illustrates the divergence point.[3] You must intervene at the Red Node to save the nitrogen.

GrignardNitrile cluster_0 CRITICAL INTERVENTION POINT Start Nitrile (R-CN) MgImine Magnesium Imine Salt (R-C(R')=N-MgX) [STABLE IN THF] Start->MgImine + R'-MgX (Anhydrous) Grignard Grignard Reagent (R'-MgX) Grignard->MgImine Protonation Imine (R-C(R')=NH) MgImine->Protonation + H3O+ (Workup) Amine Primary Amine (R-CH(R')-NH2) [TARGET PRODUCT] MgImine->Amine + Hydride Source (NaBH4 / LiAlH4) NO WATER WaterAttack Tetrahedral Intermediate Protonation->WaterAttack + H2O Ketone Ketone (R-C(R')=O) [HYDROLYSIS PRODUCT] WaterAttack->Ketone - NH3

Figure 1: The divergence between ketone formation (red path) and amine retention (blue path). Hydrolysis is irreversible once ammonia is expelled.

Part 2: Troubleshooting Protocols

Protocol A: The "One-Pot" Reduction (Target: Primary Amine)

Best for: Researchers who want the amine and are seeing ketones. Principle: Reduce the


 bond before water is introduced. The magnesium salt activates the imine, making it susceptible to hydride attack.

Reagents:

  • Anhydrous Methanol (MeOH)[4]

  • Sodium Borohydride (

    
    )[5][6]
    

Step-by-Step Workflow:

  • Formation: Perform standard Grignard addition in THF or Et₂O. Ensure complete consumption of nitrile (monitor via IR: disappearance of

    
     peak at ~2250 cm⁻¹).
    
  • The Methanol Quench: Cool the reaction mixture to 0°C.

    • Critical Step: Add anhydrous MeOH dropwise.

    • Observation: Massive exotherm and gas evolution (methane). The solution will likely become heterogeneous (formation of Mg(OMe)X).

    • Chemistry: This converts

      
       to 
      
      
      
      (imine) in situ, but without water to hydrolyze it.
  • Reduction: Immediately add solid

    
     (1.5 - 2.0 equivalents) portion-wise.
    
  • Stir: Allow to warm to Room Temp (RT) and stir for 1 hour.

  • Workup: NOW you can add water. The

    
     bond is now a 
    
    
    
    single bond (amine), which is stable to hydrolysis.
    • Add 1M NaOH to solubilize Mg salts.

    • Extract with Et₂O.

Why this works: The methanol protonates the Mg-imine to the free imine, which is immediately reduced by borohydride before it can encounter water molecules that would attack the carbon center [1].

Protocol B: Isolation of the Imine (Target: Free Imine)

Best for: Sterically hindered substrates (e.g., t-butyl nitriles) or when the imine is the final product. Warning: Unhindered imines (


) are notoriously unstable and will decompose on silica gel.

Reagents:

  • Anhydrous Methanol[4]

  • Anhydrous Hexane

  • Celite (oven-dried)

Step-by-Step Workflow:

  • Quench: At 0°C, quench the Grignard adduct with stoichiometric anhydrous MeOH (1.0 - 1.1 eq). Excess alcohol can promote transimination or reversal.

  • Precipitation: Dilute the reaction mixture with a non-polar solvent like anhydrous hexane or pentane (ratio 1:1 with reaction solvent).

    • Goal: Precipitate the magnesium salts (

      
      ) as a gelatinous solid.
      
  • Filtration: Filter the slurry through a pad of oven-dried Celite under an inert atmosphere (Argon balloon).

    • Do not use vacuum filtration with moist air.

  • Concentration: Evaporate the filtrate in vacuo without heating.

  • Storage: Store the resulting oil/solid under Argon at -20°C immediately. Do not chromatograph on silica (acidic) or alumina (often too polar/wet) unless absolutely necessary.

Protocol C: The Titanium Boost (For Stubborn Nitriles)

Best for: Electron-rich or sterically crowded nitriles that resist Grignard addition.

Modification: Add 0.5 - 1.0 equivalents of Titanium(IV) Isopropoxide (


) to the nitrile before adding the Grignard reagent.
  • Mechanism: The Ti-species acts as a Lewis acid to activate the nitrile, facilitating the addition.

  • Workup: Follow Protocol A. The Ti-imine intermediate reduces very cleanly with

    
     [2].
    

Part 3: Data & Diagnostics

Solvent Compatibility Matrix

Choosing the right solvent is the first line of defense against side reactions.

SolventLewis BasicityEffect on GrignardRecommendation
Diethyl Ether ModerateTighter ion pairing. Slower addition, but cleaner isolation.Preferred for Isolation (Protocol B)
THF HighSolvates Mg species well. Faster reaction, but harder to remove Mg salts.Preferred for Reduction (Protocol A)
Benzene/Toluene LowIncreases reaction temperature (reflux). often used as co-solvent.Use if reflux >65°C is needed.
DCM N/AINCOMPATIBLE . Reacts with Grignard.DO NOT USE
Troubleshooting FAQ

Q: I followed Protocol A, but I still see ketone in my NMR.

  • Diagnosis: Your methanol was "wet" or you waited too long between MeOH addition and

    
     addition.
    
  • Fix: Use a fresh bottle of anhydrous MeOH (or dry over activated 3Å sieves). Ensure the transition from Quench

    
     Reduction is under 5 minutes.
    

Q: Can I use


 (LAH) instead of 

?
  • Answer: Yes, but it is riskier. LAH is a stronger base and can cause side reactions with the nitrile alpha-protons (if present).

    
     in MeOH is milder and chemoselective for the imine [1]. If you must use LAH, add the Grignard mixture to a suspension of LAH, not vice-versa.
    

Q: My nitrile has an alpha-proton (e.g., Benzyl cyanide). I'm getting starting material back.

  • Diagnosis: The Grignard reagent acted as a base, deprotonating the alpha-position (forming a ketenimine anion) instead of attacking the nitrile carbon.

  • Fix: This is an intrinsic limitation. Try using a less basic organometallic (e.g., organozinc) or use the Cerium chloride (

    
    ) method to increase nucleophilicity over basicity.
    

References

  • One-Pot Synthesis of Primary Amines

    • Source: The reduction of magnesium imine intermediates via sodium borohydride in methanol is a well-established protocol for bypassing the hydrolytic instability of imines.
    • Citation: Davis, B. et al. "One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction." eGrove.
    • URL:[Link]

  • Titanium-Mediated Synthesis

    • Source: The use of to activate nitriles and stabilize the imine intermedi
    • Citation: "Rapid Ti(Oi-Pr)4 facilitated synthesis of α,α,α-trisubstituted primary amines.
    • URL:[Link]

  • General Grignard-Nitrile Mechanism

    • Source: Standard mechanistic overview of the imine salt hydrolysis.
    • Citation: "Reactions of Nitriles with Grignard and Organolithiums."[7][8][9] Chemistry Steps.

    • URL:[Link]

Sources

Validation & Comparative

Comparative FT-IR Analysis of 2'-Chloro-4-methyldeoxybenzoin: Unraveling Carbonyl Substituent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals characterizing active pharmaceutical ingredient (API) intermediates, Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for structural elucidation. The carbonyl (C=O) stretching frequency is highly sensitive to its local electronic and steric environment.

This guide objectively compares the characteristic IR absorption bands of the 2'-chloro-4-methyldeoxybenzoin carbonyl group against structurally related alternatives (unsubstituted deoxybenzoin, 4-methyldeoxybenzoin, and 2-chlorodeoxybenzoin). By analyzing these alternatives, we can isolate and quantify the specific electronic (resonance/inductive) and spatial (steric/field) effects governing the C=O bond order.

Structural & Mechanistic Context

To understand the IR signature of 2'-chloro-4-methyldeoxybenzoin (1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone), we must deconstruct the molecule into its interacting functional domains:

  • The Baseline (Deoxybenzoin): A standard aryl alkyl ketone (like acetophenone or deoxybenzoin) features a carbonyl group conjugated with a phenyl ring. This conjugation delocalizes

    
    -electrons, increasing the single-bond character of the C=O bond and lowering its stretching frequency to approximately 1685 cm⁻¹[1][2].
    
  • The +R Electronic Effect (4-Methyl Group): The methyl group on the benzoyl ring sits para to the carbonyl. It acts as an electron-donating group (EDG) via hyperconjugation and resonance (+I, +R)[3]. This donation further enriches the electron density of the carbonyl oxygen, weakening the C=O bond and causing a red shift (lower wavenumber, ~1678 cm⁻¹)[4].

  • The Field Effect (2'-Chloro Group): The chlorine atom is located on the benzyl ring, separated from the carbonyl by an

    
     hybridized methylene (-CH₂-) bridge. This insulation prevents direct resonance interaction. However, depending on the rotameric conformation of the molecule in the solid state, the electronegative chlorine atom can be spatially proximate to the carbonyl oxygen. This electrostatic interaction (the Corey field effect) can slightly stiffen the C=O bond or cause the appearance of a broadened/split peak due to rotational isomerism[2][5].
    

Conversely, if the chlorine were positioned on the benzoyl ring (e.g., 2-chlorodeoxybenzoin), the bulky ortho-substituent would force the carbonyl out of coplanarity with the phenyl ring. This steric inhibition of resonance would drastically increase the C=O frequency to >1700 cm⁻¹[1].

MechanisticEffects A 2'-Chloro-4-methyldeoxybenzoin Carbonyl (C=O) B 4-Methyl Group (Benzoyl Ring) D +I & +R Effects Increases single-bond character B->D C 2'-Chloro Group (Benzyl Ring) E Inductive (-I) & Field Effects Insulated by -CH2- bridge C->E F Red Shift (~1678-1680 cm⁻¹) D->F G Rotameric Field Effect (Band Broadening) E->G F->A G->A

Caption: Mechanistic logic of substituent effects on the C=O stretching frequency.

Comparative IR Absorption Data

The table below summarizes the quantitative FT-IR data, demonstrating how 2'-chloro-4-methyldeoxybenzoin performs relative to alternative structural analogs.

CompoundSubstituent PositionDominant Structural EffectObserved C=O Stretch (cm⁻¹)Peak Characteristics
Deoxybenzoin None (Baseline)Standard Aryl Conjugation~1685Sharp, intense singlet
4-Methyldeoxybenzoin 4-Methyl (Benzoyl)Resonance Donation (+R)~1678Sharp, intense singlet
2-Chlorodeoxybenzoin 2-Chloro (Benzoyl)Steric Inhibition of Resonance~1705Sharp, shifted to aliphatic range
2'-Chloro-4-methyldeoxybenzoin 4-Methyl (Benzoyl), 2'-Chloro (Benzyl) +R Donation & Spatial Field Effect ~1680 Strong, potentially broadened/split

Data Interpretation: The target compound, 2'-chloro-4-methyldeoxybenzoin, exhibits a carbonyl stretch significantly lower than 2-chlorodeoxybenzoin. This proves that the 2'-chloro group does not disrupt benzoyl conjugation. The frequency (~1680 cm⁻¹) is a net result of the strong red-shifting +R effect of the 4-methyl group, slightly counterbalanced by the through-space field effect of the 2'-chloro group[3][5].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity, Attenuated Total Reflectance (ATR) FT-IR is prioritized over traditional KBr pellet transmission. Causality of choice: KBr is highly hygroscopic; absorbed water exhibits an H-O-H bending mode near 1640 cm⁻¹, which can artificially broaden or obscure the lower-frequency shoulder of aryl ketone carbonyl bands[2]. Furthermore, the mechanical grinding required for KBr pellets can induce polymorphic transformations that alter the crystalline field effect on the C=O bond. ATR analyzes the neat solid, preserving the native molecular conformation.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Action: Scan a traceable polystyrene standard film.

    • Validation: Verify that the aromatic C-C stretching peak appears exactly at 1601 cm⁻¹ (± 1 cm⁻¹). This ensures the interferometer laser is correctly calibrated before analyzing subtle carbonyl shifts.

  • Background Acquisition:

    • Action: Collect a 32-scan background spectrum of ambient air using a clean diamond ATR crystal at 4 cm⁻¹ resolution.

    • Validation: Ensure the absence of residual organic contamination and mathematically subtract ambient CO₂ and water vapor from the sample path.

  • Sample Application:

    • Action: Place 2–5 mg of neat 2'-chloro-4-methyldeoxybenzoin crystalline powder onto the diamond ATR sensor. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

    • Causality: Consistent pressure ensures a uniform evanescent wave penetration depth, critical for reproducible absorbance intensities.

  • Spectrum Acquisition:

    • Action: Acquire 32 co-added scans from 4000 to 400 cm⁻¹.

    • Validation: Monitor the live interferogram. Ensure the maximum absorbance of the C=O peak does not exceed 1.0 AU to prevent detector non-linearity and peak flattening.

  • Data Processing:

    • Action: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth. Perform baseline correction and utilize a peak-picking algorithm with a sensitivity threshold set to identify the C=O stretch (expected ~1680 cm⁻¹) and the aromatic C=C stretches (~1600, 1580 cm⁻¹).

FTIRWorkflow Step1 1. System Suitability (Polystyrene Standard 1601 cm⁻¹) Step2 2. Background Acquisition (Ambient Air, 4 cm⁻¹ Res) Step1->Step2 Step3 3. Sample Application (Neat Solid on Diamond ATR) Step2->Step3 Step4 4. Spectrum Acquisition (32 Scans, 4000-400 cm⁻¹) Step3->Step4 Step5 5. Data Processing (ATR Correction & Peak Picking) Step4->Step5

Caption: Self-validating ATR-FTIR experimental workflow for carbonyl characterization.

References

  • 5 - ResearchGate[5]

  • 3 - Let's Talk Academy[3] 3.1 - Spectroscopy[1]

  • 2 - St. Paul's Cathedral Mission College[2] 5.4 - Brainly[4]

Sources

Technical Comparison of MS Fragmentation: 1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone (C₁₅H₁₃ClO, MW 244.72) represents a specific class of substituted deoxybenzoins. In drug development and synthetic organic chemistry, distinguishing this specific regioisomer from its "inverse" counterpart (where the chloro- and methyl- substituents are swapped between rings) is critical for quality control.

This guide details the mass spectrometry (EI-MS) fragmentation pattern of this molecule, establishing


-cleavage  as the dominant mechanistic driver.[1] It provides a comparative analysis against its structural isomer to demonstrate how MS serves as a definitive identification tool without the need for NMR.

Fragmentation Mechanics & Pathway Analysis[1]

The fragmentation of 1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone under Electron Ionization (70 eV) is governed by the stability of the resulting acylium and benzyl ions.

Molecular Ion and Isotope Pattern
  • Molecular Ion (

    
    ):  The parent peak appears at m/z 244 .
    
  • Isotope Signature: Due to the presence of a single Chlorine atom, a distinct M+2 peak at m/z 246 is observed with an intensity approximately 32% of the molecular ion (reflecting the natural abundance of

    
    Cl).
    
  • Stability: The molecular ion is relatively stable due to the aromatic systems, but the labile C(sp²)–C(sp³) bond facilitates rapid fragmentation.

Primary Fragmentation: -Cleavage

The most energetically favorable pathway is the cleavage of the bond between the carbonyl carbon and the


-methylene carbon. This yields two potential ion pairs, but charge retention follows Stevenson’s Rule, favoring the fragment with the lower ionization energy.
  • Pathway A (Dominant): Formation of 4-Methylbenzoyl Cation

    • m/z 119: The charge is retained on the carbonyl-containing fragment (4-methylbenzoyl cation). This is typically the Base Peak (100%) due to resonance stabilization of the acylium ion by the electron-donating methyl group on the benzene ring.

    • Neutral Loss: The 2-chlorobenzyl radical (125 Da) is lost as a neutral species.

  • Pathway B (Secondary): Formation of 2-Chlorobenzyl Cation

    • m/z 125 & 127: Charge retention on the alkyl side yields the 2-chlorobenzyl cation. This peak will display the characteristic 3:1 Chlorine isotope ratio.

    • Intensity: Generally lower intensity than m/z 119 because the acylium ion is more stable than the benzyl cation in this specific electronic environment.

Secondary Fragmentation
  • Loss of CO (Decarbonylation):

    • The m/z 119 ion ejects a neutral CO molecule (28 Da) to form the Tolyl cation (m/z 91) .

    • The m/z 91 ion rearranges to the highly stable Tropylium ion (

      
      ) , a hallmark of alkyl-substituted benzenes.
      
  • Loss of Cl:

    • Minor fragmentation may involve the direct loss of a chlorine radical from the molecular ion or the m/z 125 fragment, leading to m/z 209 or m/z 90 (fluorenyl-type cation precursors), though these are less diagnostic.

Comparative Analysis: Target vs. Inverse Isomer

The power of MS lies in distinguishing regioisomers. The table below contrasts the target molecule with its "inverse" isomer: 1-(2-chlorophenyl)-2-(4-methylphenyl)ethanone .

FeatureTarget Molecule Inverse Isomer
Structure 4-Me-Ph-CO-CH₂-(2-Cl-Ph)2-Cl-Ph-CO-CH₂-(4-Me-Ph)
Base Peak (Predicted) m/z 119 (4-Me-Benzoyl)m/z 139/141 (2-Cl-Benzoyl)
Secondary Peak m/z 125/127 (2-Cl-Benzyl)m/z 105 (4-Me-Benzyl)
Tropylium Source Derived from m/z 119

91
Derived from m/z 105

91
Ortho Effect Negligible (Cl is on

-ring)
High (Cl is ortho to Carbonyl)
Diagnostic Ratio High m/z 119, Low m/z 139High m/z 139, Low m/z 119

Key Insight: The shift of the base peak from m/z 119 to m/z 139 provides an immediate, unambiguous identification of the isomer without requiring NMR.

Visualization of Fragmentation Pathways[1][8][9][10]

The following diagram illustrates the fragmentation cascade for 1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone.

MS_Fragmentation M_Ion Molecular Ion [M]+ (m/z 244 / 246) C15H13ClO Acylium 4-Methylbenzoyl Cation (m/z 119) [Base Peak] M_Ion->Acylium α-Cleavage (- 2-Cl-benzyl radical) Benzyl 2-Chlorobenzyl Cation (m/z 125 / 127) M_Ion->Benzyl α-Cleavage (- 4-Me-benzoyl radical) Tolyl Tolyl Cation / Tropylium (m/z 91) Acylium->Tolyl - CO (28 Da) C5H5 Cyclopentadienyl Cation (m/z 65) Tolyl->C5H5 - C2H2 (26 Da) Indenyl Indenyl-type Cation (m/z 89) Benzyl->Indenyl - HCl (36 Da) (Rearrangement)

Caption: Fragmentation cascade showing the dominant alpha-cleavage pathways. The red node (m/z 119) represents the diagnostic base peak.

Experimental Protocol

To replicate these results, follow this standardized EI-MS workflow. This protocol ensures minimal thermal degradation and optimal ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of the solid analyte in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Dilution: Dilute 10 µL of the stock solution into 990 µL of solvent (Final concentration ~10 ppm).

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulates.

Instrument Parameters (GC-MS)
  • Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal decomposition).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Oven Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV (Standard for library comparison).

  • Source Temperature: 230°C.

  • Scan Range: m/z 40 – 400.

Data Validation Criteria
  • Check Air/Water: m/z 18 and 28 should be minimal (<5% of base peak).

  • Isotope Confirmation: Verify the m/z 244/246 ratio is approximately 3:1.

  • Base Peak Verification: The spectrum must be dominated by m/z 119. If m/z 139 is dominant, the sample is the inverse isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3][4][5] National Institute of Standards and Technology.[3][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

comparing reactivity of 2-chloro vs 4-chloro substituted deoxybenzoins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 2-chloro- and 4-chloro-substituted deoxybenzoins (DOB), focusing on their divergent reactivity profiles in drug discovery and organic synthesis.

While these two isomers share an identical molecular weight and backbone, the position of the chlorine atom dictates two fundamentally different reaction pathways:

  • 2-Chloro Deoxybenzoin (Ortho): Dominated by steric hindrance and intramolecular cyclization potential. It is a privileged scaffold for synthesizing fused ring systems (e.g., indanones, benzofurans).

  • 4-Chloro Deoxybenzoin (Para): Dominated by electronic withdrawal (-I effect) without steric penalty. It serves as a highly reactive electrophile for intermolecular cross-coupling and rapid nucleophilic addition.

Structural & Electronic Analysis

The reactivity difference stems from the "Ortho Effect"—a combination of steric blockade and proximity-driven chemistry.

Feature2-Chloro Deoxybenzoin (Ortho)4-Chloro Deoxybenzoin (Para)
Steric Environment High Congestion: The Cl atom (

) physically blocks the carbonyl trajectory (Burgi-Dunitz angle).
Open Access: The carbonyl face is exposed; Cl is remote and exerts no steric influence.
Electronic Effect Inductive (-I) & Field Effect: Strong electron withdrawal increases

-proton acidity but may destabilize certain transition states due to repulsion.
Inductive (-I): Enhances electrophilicity of the carbonyl and acidity of

-protons uniformly.
Primary Utility Scaffold Construction: Precursor for intramolecular ring-closing (Indanones).Functionalization: Substrate for intermolecular coupling (Biaryls).
Visualization: Steric vs. Electronic Pathways

The following diagram illustrates how the chlorine position dictates the available reaction space.

G cluster_2Cl 2-Chloro (Ortho) cluster_4Cl 4-Chloro (Para) Start Deoxybenzoin Substrate Ortho 2-Chloro Isomer (High Steric Hindrance) Start->Ortho Para 4-Chloro Isomer (Electronic Activation) Start->Para Indanone Intramolecular Cyclization (Product: 2-Phenylindanone) Ortho->Indanone Pd-Cat / Base (C-H Activation) SlowRed Nucleophilic Attack (Kinetically Slow) Ortho->SlowRed NaBH4 / Grignard (Blocked Trajectory) Biaryl Intermolecular Coupling (Product: Biaryl Ketones) Para->Biaryl Pd-Cat / Ar-B(OH)2 (Suzuki Coupling) FastRed Nucleophilic Attack (Kinetically Fast) Para->FastRed NaBH4 / Grignard (Open Trajectory)

Caption: Divergent reaction pathways. 2-Cl favors intramolecular ring closure; 4-Cl favors intermolecular coupling and rapid addition.

Critical Application: Palladium-Catalyzed -Arylation

This is the most significant differentiator for researchers.

The 2-Chloro Advantage: Synthesis of Indanones

The 2-chloro isomer is uniquely capable of intramolecular


-arylation . Under palladium catalysis, the enolate formed at the 

-position attacks the ortho-chlorine position, closing the ring to form 2-phenyl-1-indanone . This transformation is impossible for the 4-chloro isomer due to geometric constraints.
  • Mechanism: Oxidative addition of Pd(0) into the C-Cl bond

    
     Enolate coordination 
    
    
    
    Reductive elimination (C-C bond formation).
  • Significance: Indanones are core pharmacophores in acetylcholinesterase inhibitors (Alzheimer’s research) and anticancer agents.

The 4-Chloro Utility: Intermolecular Coupling

The 4-chloro isomer acts as a standard aryl chloride electrophile. In the presence of an external coupling partner (e.g., phenylboronic acid), it undergoes Suzuki-Miyaura coupling to form linear biaryl ketone structures.

Comparative Data: Cyclization Efficiency
SubstrateCatalyst SystemProductYieldRef
2-Cl-DOB Pd(OAc)

/ P(t-Bu)

2-Phenyl-1-indanone 92%[1]
4-Cl-DOB Pd(OAc)

/ P(t-Bu)

No Cyclization (Oligomers/SM)0%[1]

Experimental Protocols

Protocol A: Intramolecular Cyclization of 2-Chloro Deoxybenzoin

Objective: Synthesis of 2-phenyl-1-indanone via C-H functionalization. Applicability: Specific to ortho-halo substrates (2-Cl, 2-Br).

  • Reagents:

    • Substrate: 1-(2-chlorophenyl)-2-phenylethanone (1.0 equiv)

    • Catalyst: Pd(OAc)

      
       (3-5 mol%)
      
    • Ligand: Tri-tert-butylphosphine (

      
      ) or XPhos (6-10 mol%)
      
    • Base: KHMDS (Potassium hexamethyldisilazide) or NaOtBu (1.2 - 1.5 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Workflow:

    • Inerting: Charge a Schlenk tube with Pd(OAc)

      
      , Ligand, and Base inside a glovebox or under Argon flow.
      
    • Addition: Dissolve 2-Cl-DOB in toluene and add to the vessel via syringe.

    • Heating: Seal and heat to 100°C for 12–24 hours. Note: 2-Cl requires higher energy than 2-Br due to the stronger C-Cl bond.

    • Quench: Cool to RT, dilute with diethyl ether, filter through Celite to remove Pd black.

    • Purification: Flash chromatography (Hexanes/EtOAc).

  • Validation (QC):

    • NMR: Disappearance of the singlet

      
      -CH
      
      
      
      peak (
      
      
      ppm) and appearance of the methine triplet/doublet pattern characteristic of the indanone ring.
Protocol B: Carbonyl Reduction (Kinetic Differentiation)

Objective: Comparative reduction to the corresponding alcohol. Insight: 2-Cl reacts significantly slower due to steric blocking.

  • Reagents: NaBH

    
     (0.5 equiv), Methanol (0.1 M).
    
  • Observation:

    • 4-Cl-DOB: Complete conversion < 15 mins at 0°C.

    • 2-Cl-DOB: Requires RT or reflux; often incomplete after 1 hour at 0°C.

    • Why? The ortho-Cl forces the phenyl ring to rotate out of planarity, shielding the carbonyl carbon from the hydride attack.

Decision Matrix: Which Isomer to Choose?

Use the following logic flow to select the correct starting material for your synthesis.

DecisionMatrix Start Target Structure? Q1 Fused Ring System? (Indanone/Benzofuran) Start->Q1 Q2 Linear/Biaryl Scaffold? Q1->Q2 No Select2Cl Select 2-Chloro DO (Enables Cyclization) Q1->Select2Cl Yes Select4Cl Select 4-Chloro DOB (Enables Cross-Coupling) Q2->Select4Cl Yes

Caption: Selection logic based on target molecular architecture.

References

  • Solé, D., et al. (2000).

    
    -Arylation of 2-Haloaryl Ketones: A New Synthesis of Indanones." Journal of Organic Chemistry. 
    
  • Fox, J. M., et al. (2000). "General Synthesis of

    
    -Aryl Ketones via Pd-Catalyzed 
    
    
    
    -Arylation." Journal of the American Chemical Society.[1]
  • Viciu, M. S., et al. (2002). "Steric Effects in the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides." Organometallics.

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron. (Grounding for steric reduction kinetics).

Sources

crystal structure analysis of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure characterization of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone , a substituted deoxybenzoin derivative.

This guide moves beyond basic descriptions, offering a comparative analysis of structural determination methods and the specific crystallographic implications of ortho-substitution in diarylethanone scaffolds.

A Comparative Guide to Structural Characterization & Isomeric Stability

Senior Application Scientist Note: In drug discovery, 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone serves as a critical scaffold for the synthesis of isoflavones and selective estrogen receptor modulators (SERMs). The "performance" of this compound in a solid-state context refers to its lattice stability, packing efficiency, and polymorphic risk . This guide compares the structural behavior of this ortho-substituted variant against its para-substituted isomers and evaluates the efficacy of different analytical workflows.

Executive Summary: The Ortho-Effect in Crystal Packing[1]

The target compound features two aromatic rings linked by a flexible methylene (


) bridge. The presence of a chlorine atom at the ortho (2-position)  of the phenyl ring introduces significant steric strain compared to its meta- or para-isomers.
  • Core Structural Challenge: The methylene bridge allows conformational flexibility (torsion angles). The ortho-chlorine atom forces the phenyl ring out of plane to avoid steric clash with the carbonyl oxygen, significantly altering the crystal packing motif compared to flat, planar isomers.

  • Primary Interaction: The lattice is typically stabilized by weak

    
     hydrogen bonds and 
    
    
    
    interactions, rather than strong hydrogen bond networks.

Comparative Analysis: Structural Determination Workflows

For a researcher characterizing this solid form, three "alternative" methodologies exist. The table below compares their efficacy specifically for flexible diarylethanone derivatives.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: Computational Prediction (CSP)
Role Gold Standard (Absolute structure)Screening Tool (Bulk phase ID)Predictive Model (Virtual screening)
Resolution Atomic-level (

)
Phase-level (Fingerprint)Theoretical energy minima
Data Output Exact bond lengths, torsion angles, absolute configuration.Crystallinity %, Polymorph purity.[1]Lattice energy, theoretical polymorphs.
Limitation Requires high-quality single crystal (

).
Cannot solve de novo structure easily for flexible molecules.Computationally expensive; requires validation.
Verdict Required for filing and IP.[1]Best for batch-to-batch QC.Best for understanding stability risks.
Comparative Data: Ortho vs. Para Isomer Stability

The "performance" of the crystal lattice is best understood by comparing the 2-chloro (target) variant with the 4-chloro (alternative) isomer.

Structural Metric2-Chlorophenyl (Ortho) 4-Chlorophenyl (Para) Implication
Torsion Angle High (

)
Low (

)
Ortho-Cl twists the ring, reducing planarity.
Packing Efficiency LowerHigherPara-isomers stack more efficiently (higher density).
Melting Point Typically LowerTypically HigherOrtho-substitution disrupts lattice energy, increasing solubility.
Interaction Type Intramolecular steric repulsion dominates.[1]Intermolecular

stacking dominates.
Ortho-isomers often show higher solubility in organic solvents.

Experimental Protocol: Self-Validating Crystallization System

To obtain the SC-XRD data required for Method A, a high-fidelity crystallization protocol is necessary. This protocol uses a dual-solvent slow evaporation technique, optimized for deoxybenzoin derivatives.

Protocol: Ethanol/Ethyl Acetate Slow Evaporation

Objective: Grow single crystals suitable for X-ray diffraction (


).
  • Saturation: Dissolve

    
     of 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone in 
    
    
    
    of Ethyl Acetate (good solubility).
  • Antisolvent Addition: Slowly add Ethanol (

    
    ) down the side of the vial to create a layer. Do not mix.
    
  • Filtration: Pass the solution through a

    
     PTFE syringe filter into a clean scintillation vial. Why: Removes dust nuclei that cause polycrystallinity.
    
  • Controlled Evaporation: Cover the vial with Parafilm and poke 3 small holes with a needle.

  • Incubation: Place in a vibration-free environment at

    
     (controlled ambient).
    
  • Harvest: Crystals should appear within 48–72 hours.

Validation Check:

  • Pass: Crystals are clear, prismatic blocks with sharp edges.

  • Fail: Material looks like cotton (needles) or powder. Correction: Slow down evaporation (1 hole instead of 3) or increase Ethanol ratio.

Visualizing the Structural Logic

The following diagram illustrates the hierarchy of interactions that dictate the crystal packing of this molecule, moving from molecular geometry to lattice assembly.

CrystalPacking Molecule 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone Geometry Molecular Geometry (Flexible Methylene Bridge) Molecule->Geometry OrthoEffect Ortho-Cl Steric Hindrance Geometry->OrthoEffect Substituent Position Twist High Torsion Angle (Non-Planar) OrthoEffect->Twist Forces Rotation Interactions Intermolecular Forces Twist->Interactions Defines Contact Surface WeakHBond C-H...O Hydrogen Bonds (Directional) Interactions->WeakHBond VDW Cl...Cl & Cl...Pi Interactions (Dispersive) Interactions->VDW Lattice Final Crystal Lattice (Monoclinic/Triclinic) WeakHBond->Lattice Stabilizes VDW->Lattice Packs

Caption: Hierarchy of structural drivers. The Ortho-Cl substituent forces a twisted geometry, shifting the dominant packing forces from planar stacking to weaker dispersive interactions.

Technical Discussion: Interpreting the Data

When analyzing the solved structure (CIF file), focus on these three parameters to validate the model quality:

A. The Methylene Bridge Geometry

In deoxybenzoins, the


 torsion angle is the critical degree of freedom.
  • Expectation: For the ortho-isomer, expect a significant deviation from

    
     (anti-periplanar). The 2-chlorophenyl ring will likely rotate approx. 
    
    
    
    
    
    relative to the carbonyl plane.
  • Reference: Similar structures (e.g., 2,2-dichloro-1-(4-methylphenyl)ethanone) show that bulky substituents near the carbonyl force deviations to minimize energy [1].

B. Intermolecular Interactions (Hirshfeld Surface Analysis)

Using software like CrystalExplorer, you should map the Hirshfeld surface.

  • Red Spots: Indicate strong interactions.[1] Look for

    
     contacts (carbonyl oxygen accepting a proton from an aromatic 
    
    
    
    ).
  • Fingerprint Plot: The 2-chloro substituent will create a distinct "spike" in the fingerprint plot corresponding to

    
     or 
    
    
    
    contacts. This is the "fingerprint" of the halogen bond capability in this lattice [2].
C. Unit Cell Determination

Based on homologous series (substituted acetophenones), the crystal system is likely Monoclinic (


) or Triclinic  (

), with

or

respectively.
  • Note: If

    
     (multiple molecules per asymmetric unit), it indicates that the flexible methylene bridge allows the molecule to adopt multiple stable conformations within the same crystal, a common phenomenon in flexible ketones [3].
    

References

  • Comparison of Dichloro-substituted Ethanones

    • Title: Crystal structure of 2,2-dichloro-1-(4-methylphenyl)ethanone.
    • Source: PMC / NIH (Acta Crystallographica).
    • Relevance: Establishes the baseline geometry for chlorinated methyl-phenyl-ethanone deriv
    • Link:[Link]

  • Halogen Bonding in Deoxybenzoins

    • Title: Structural Aspects of Ortho-Chloro Substituted Benzoic Acid Deriv
    • Source: Molecules (MDPI).
    • Relevance: Details the "Ortho Effect" and how chlorine substituents disrupt planarity and alter packing efficiency.
    • Link:[Link]

  • Methodology for Flexible Ketones

    • Title: Crystal Structures and Spectroscopic Characterization of Synthetic C
    • Source: MDPI.
    • Relevance: Provides the comparative protocol for solving structures of flexible ketone backbones using SC-XRD.
    • Link:[Link]

Sources

UV-Vis absorption maxima of alpha-phenylacetophenone derivatives

UV-Vis Absorption Maxima of -Phenylacetophenone Derivatives: A Comparative Technical Guide

Introduction: The Chromophore Architecture

  • The Benzoyl Moiety (

    
    ):  The primary chromophore. It exhibits a strong 
    
    
    transition and a weaker symmetry-forbidden
    
    
    transition.
  • The

    
    -Phenyl Ring:  Non-conjugated to the carbonyl due to the 
    
    
    methylene spacer. It absorbs independently (typically ~254 nm) but can influence the excited state dynamics via through-space interactions.

Understanding how substituents perturb these transitions is essential for tuning the absorption to specific excitation sources (e.g., Hg lamps vs. LEDs).

Electronic Structure & Absorption Theory

The absorption spectrum of deoxybenzoin is characterized by two main bands. The position and intensity of these bands change predictably with substitution.

Key Electronic Transitions
Transition TypeWavelength (

)
Intensity (

)
OriginSolvent Effect (Polar)

240 – 250 nm High (

)
Benzene ring conjugated with C=ORed Shift (Bathochromic)

310 – 330 nm Low (

)
Non-bonding O-lone pair to

Blue Shift (Hypsochromic)

Technical Insight: The "transparency window" between 250 nm and 300 nm is often where substituents (like methoxy or amino groups) exert the most value, shifting the strong


 band into this region to capture more UV energy.
Diagram: Electronic Transitions & Cleavage Pathway

GDOBDeoxybenzoin (Ground State)Ph-CO-CH2-PhExcitedExcited Singlet (S1)(n, π*)DOB->ExcitedUV Absorption(hν)TripletTriplet State (T1)(n, π*) ~72 kcal/molExcited->TripletIntersystem Crossing(Fast, <10 ns)Cleavageα-Cleavage (Norrish Type I)Triplet->Cleavagek_cleavageRadicalsRadical PairPh-C=O• + •CH2-PhCleavage->RadicalsActive Species

Figure 1: Photophysical pathway of deoxybenzoin from UV absorption to radical generation.

Comparative Data Analysis: Substituent Effects

The location of the substituent—whether on the Benzoyl ring (conjugated) or the


-Phenyl
Table 1: UV-Vis Maxima of Deoxybenzoin Derivatives (Ethanol)

Note: Values are derived from experimental data of analogous acetophenone systems where direct DOB data is limited, as the chromophore physics is identical.

Derivative (Substituent)Position

(

)

(

)

(

)
Effect Mechanism
Unsubstituted (DOB) -244 nm ~13,000320 nm Baseline chromophore.
4-Methoxy- Benzoyl276 nm ~16,000~315 nmStrong mesomeric (+M) donor extends conjugation.
4-Amino- Benzoyl305 nm ~18,000MaskedVery strong +M;

overlaps

.
4-Chloro- Benzoyl254 nm ~14,000~325 nmWeak inductive (-I) / mesomeric (+M) competition.
4-Nitro- Benzoyl265 nm ~12,000~330 nmStrong electron-withdrawing (-M); creates Charge Transfer band.
4'-Methoxy-

-Phenyl
245 nm ~14,000320 nmInsulated. Minimal shift. Increases

slightly due to additivity.
Critical Analysis of Substituent Logic
  • Benzoyl Substitution (The "Tuning Knob"): Modifying the ring attached to the carbonyl directly changes the energy gap. Electron Donating Groups (EDGs) like

    
     or 
    
    
    raise the HOMO energy, significantly red-shifting the absorption. This is crucial for curing systems using 365 nm LEDs.
  • 
    -Phenyl Substitution (The "Silent" Ring):  Substituents here are separated by a 
    
    
    group. They do not participate in the primary resonance of the carbonyl. A 4'-methoxy group here will essentially display the spectrum of anisole superimposed on acetophenone, without shifting the main peak.

Performance Comparison: DOB vs. Alternatives

When selecting a photoactive compound, researchers often choose between Deoxybenzoin, Benzoin, and Benzil.

Table 2: Functional Comparison
FeatureDeoxybenzoin (DOB) Benzoin (BZ) Benzil (BZL)
Structure

-H ketone

-Hydroxy ketone

-Diketone

(Main)
244 nm248 nm260 nm
Visible Absorption None (Colorless)None (Colorless)Yes (Yellow, ~370-400 nm)
Cleavage Yield High (0.3 - 0.5)Moderate (0.35)Low (requires H-donor)
Dark Stability ExcellentPoor (Oxidizes to Benzil)Excellent
Application Deep UV curing, Flame retardantGeneral UV curingVisible light curing
Diagram: Spectral Overlap & Efficiency

Spectracluster_0Spectral WindowsUV_CUV-C (200-280nm)DOB & Benzoin DominantUV_AUV-A (315-400nm)Benzil DominantDOB_NodeDeoxybenzoinStrong Abs @ 244nmTransparent >320nmDOB_Node->UV_CIdeal MatchBenzil_NodeBenzilWeak Abs @ 260nmTail Abs @ 400nmBenzil_Node->UV_AIdeal Match

Figure 2: Selection guide based on available excitation source.

Experimental Protocol: Measuring &

To ensure reproducible data, follow this self-validating protocol.

Materials:

  • Spectroscopic grade Ethanol or Acetonitrile (Cutoff < 200 nm).

  • Quartz cuvettes (1 cm path length).

  • Precision balance (

    
     mg).
    

Protocol:

  • Stock Solution: Prepare a

    
     M stock solution of the derivative in ethanol. Sonicate to ensure complete dissolution.
    
  • Dilution Series: Prepare three working standards:

    • 
       M (for 
      
      
      detection).
    • 
       M.
      
    • 
       M (for 
      
      
      detection).
  • Baseline Correction: Run a blank scan with pure solvent.

  • Measurement: Scan from 200 nm to 400 nm.

  • Validation: Calculate

    
     at 
    
    
    for all three concentrations using Beer’s Law (
    
    
    ).
    • Acceptance Criteria: The calculated

      
       should vary by 
      
      
      across concentrations. If deviation is high, check for aggregation or fluorescence artifacts.

References

  • NIST Chemistry WebBook. Ethanone, 1,2-diphenyl- (Deoxybenzoin) UV/Visible Spectrum. National Institute of Standards and Technology.[1] Link

  • Lewis, F. D., et al. (1979). "Photochemical

    
    -cleavage and hydrogen abstraction in deoxybenzoin: a laser spectroscopy investigation." Canadian Journal of Chemistry, 57(12). Link
    
  • Shimadzu Corp. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Application Guide detailing substituent effects on acetophenone derivatives). Link

  • Turro, N. J.Modern Molecular Photochemistry. University Science Books.
  • Lalevée, J., & Fouassier, J. P. (2017). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. (Comparative data on Benzoin vs. Deoxybenzoin efficiency).

Comprehensive Guide to Melting Point Analysis: 2-(2-Chlorophenyl) vs. 2-(4-Chlorophenyl) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, distinguishing between ortho (2-substituted) and para (4-substituted) isomers is critical for establishing solid-state control.[1] In the specific case of 2-(2-chlorophenyl) versus 2-(4-chlorophenyl) derivatives, a consistent physical property trend emerges: the para isomer almost invariably exhibits a higher melting point than the ortho isomer. [1]

This guide analyzes the thermodynamic and structural causes of this phenomenon, provides validated experimental data for key scaffolds (Phenylacetic acids and Dichlorobenzenes), and outlines a self-validating protocol for thermal analysis.

Theoretical Framework: Why Isomerism Dictates Melting Point

The melting point (MP) of a crystalline solid is the temperature at which the thermal energy of the lattice equals the lattice energy holding the crystal together. The difference between ortho and para isomers is governed by Carnelley’s Rule and Close-Packing Theory .[1]

1.1 Carnelley’s Rule (Symmetry)

Carnelley’s Rule states that high molecular symmetry is associated with high melting points.

  • 2-(4-Chlorophenyl) [Para]: Possesses a

    
     axis of symmetry (or pseudo-symmetry depending on the tail). This allows the molecules to pack efficiently into a lattice with minimal void space.
    
  • 2-(2-Chlorophenyl) [Ortho]: The substituent at the 2-position creates a "kink" or steric bulk that disrupts planar stacking.[1] This asymmetry forces the crystal into a higher-energy, less dense packing arrangement that requires less thermal energy to disrupt.[1]

1.2 Lattice Energy & Intermolecular Forces
  • Para Isomers: Linear geometry facilitates strong

    
    -
    
    
    
    stacking and maximized intermolecular contacts (Van der Waals forces).[1]
  • Ortho Isomers: Steric hindrance often prevents optimal alignment of dipole moments and halogen bonds, resulting in lower lattice enthalpy (

    
    ).
    
Comparative Data Analysis

We examine two distinct chemical scaffolds to illustrate this trend. The Phenylacetic Acid scaffold represents a common drug intermediate where both isomers are solids.[1] The Dichlorobenzene scaffold represents a fundamental aromatic system where the effect is so drastic it shifts the state of matter.

Case Study A: The Drug Intermediate (Phenylacetic Acids)

Scaffold: 2-(x-Chlorophenyl)acetic acid Relevance: Common building block for NSAIDs (e.g., Diclofenac precursors).

Feature2-(2-Chlorophenyl)acetic acid (Ortho)2-(4-Chlorophenyl)acetic acid (Para)Difference
Melting Point 94 – 97 °C 103 – 107 °C ~10 °C
Crystal Habit Often needles or irregular platesPrisms or platesPara packs more regularly
Solubility Higher (due to lower lattice energy)Lower (due to stable lattice)Inverse to MP

Data Sources: Sigma-Aldrich [1], ThermoFisher [2], ChemicalBook [3].

Case Study B: The Fundamental Aromatic (Dichlorobenzenes)

Scaffold: Dichlorobenzene Relevance:[1][2] Illustrates the extreme impact of symmetry on phase.

Feature1,2-Dichlorobenzene (Ortho)1,4-Dichlorobenzene (Para)Difference
Melting Point -17 °C (Liquid at RT)53.5 °C (Solid at RT)~70 °C
Symmetry

(Dipole moment

0)

(Dipole moment = 0)
Para is non-polar & symmetric

Data Source: NIST Chemistry WebBook [4].[1]

Experimental Protocol: Self-Validating MP Determination

To distinguish these isomers experimentally, a standard capillary melt is insufficient for high-stakes characterization.[1] Use this Differential Scanning Calorimetry (DSC) workflow.

Methodology: Thermal Analysis via DSC
  • Sample Preparation:

    • Dry sample under vacuum at 40°C for 4 hours to remove solvates (water/solvent lowers MP).

    • Weigh 2–5 mg into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows outgassing of volatiles).

  • Instrument Protocol:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to (Expected MP - 20°C).

    • Slow Ramp: 2°C/min through the melt phase.

    • Cool: 10°C/min back to 25°C.[1]

    • Re-heat: 10°C/min (Second heating cycle removes thermal history).

  • Data Interpretation (Self-Validation):

    • Onset Temperature (

      
      ):  Use this value, not the peak. It is less dependent on heating rate.
      
    • Peak Shape: A sharp peak (<2°C width) confirms purity.[1] A broad shoulder indicates the ortho isomer might be contaminated with para (or vice versa), or the presence of a solvent.

Visualizing the Mechanism

The following diagram illustrates the causal pathway from molecular structure to observable melting point.

MeltingPointMechanism cluster_0 Molecular Structure cluster_1 Lattice Properties cluster_2 Physical Outcome Para Para Isomer (4-substituted) Sym High Symmetry (Linear Packing) Para->Sym Promotes Ortho Ortho Isomer (2-substituted) Asym Steric Kink (Irregular Packing) Ortho->Asym Causes Lattice High Lattice Energy Sym->Lattice Tight Packing Weak Lower Lattice Energy Asym->Weak Voids/Repulsion HighMP Higher Melting Point (e.g., 103-107°C) Lattice->HighMP Requires More Thermal Energy LowMP Lower Melting Point (e.g., 94-97°C) Weak->LowMP Disrupts Easily

Caption: Causal relationship showing how structural symmetry in para-isomers leads to higher lattice energy and melting points.[1]

Implications for Drug Development
  • Purification Efficiency:

    • The para isomer's higher MP often translates to lower solubility in common solvents (ethanol, toluene).

    • Action: In a mixture, the para isomer will typically crystallize out first.

  • Bioavailability:

    • The ortho isomer, with its lower lattice energy, generally exhibits higher intrinsic solubility and faster dissolution rates.

    • Action: If solubility is a limiting factor in your formulation, the ortho isomer (or a salt thereof) may be preferred despite its lower thermal stability.

  • Handling:

    • Ortho isomers with low MPs (near ambient, like some phenethylamines) may exist as oils or sticky solids, complicating GMP handling. Salt formation (HCl, fumarate) is strictly required to raise the MP for processing.

References
  • NIST Chemistry WebBook. 1,4-Dichlorobenzene Phase Change Data. Available at: [Link]

  • Yalkowsky, S. H. (2014). Carnelley's Rule and the Prediction of Melting Point. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Safety Operating Guide

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- Proper Disposal Procedures

Part 1: Executive Safety Assessment & Classification

Chemical Identity:

  • Chemical Name: Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-

  • Common Class: Halogenated Aromatic Ketone / Deoxybenzoin Derivative

  • Molecular Formula: C₁₅H₁₃ClO

  • Physical State: Typically a crystalline solid (Melting point est. >50°C based on structural analogs).

Disposal Classification: This compound contains a chlorine atom covalently bonded to an aromatic ring system. Therefore, it MUST be classified and disposed of as Halogenated Organic Waste .

Critical Warning:

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless explicitly permitted by your facility's waste stream profile. Cross-contamination increases disposal costs significantly and complicates incineration.

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and resistant to biodegradation.

Part 2: Hazard Characterization & Pre-requisites

Before initiating disposal, you must validate the waste stream compatibility.

Hazard CategoryClassificationOperational Implication
Waste Code (RCRA) Not P- or U-Listed (unless formulation specific). Treat as Hazardous Waste due to toxicity/halogen content.Label as "Hazardous Waste - Halogenated Organic Solid/Liquid."
Chemical Compatibility Incompatible with Strong Oxidizers & Strong Bases. Segregate from nitric acid, perchlorates, and caustic soda waste.
Environmental Marine Pollutant. Zero-tolerance for release into sink/sewer systems.
Destruction Method High-Temperature Incineration. Requires facility with HCl scrubbers (off-site).

Personal Protective Equipment (PPE):

  • Hands: Nitrile gloves (double-gloving recommended if handling solutions).

  • Eyes: Chemical splash goggles.

  • Respiratory: N95 particulate respirator (if solid/powder) or Fume Hood (if in solution) to prevent inhalation of dust/vapors.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Chemical or Spill Debris)
  • Containment:

    • Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Why: HDPE is resistant to aromatic ketones and prevents leaching.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Mandatory Fields:

      • Constituent: "Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-" (Do not use abbreviations).

      • Hazard Checkbox: Toxic, Irritant.

      • Tag: "Halogenated Organic Solid."

  • Storage:

    • Seal the lid tightly.

    • Place the container in a secondary containment tray to capture potential leaks.

    • Store in a Satellite Accumulation Area (SAA) away from heat sources.

Scenario B: Liquid Waste (Dissolved in Solvent)
  • Solvent Segregation:

    • If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), pour the solution into the Halogenated Solvent Waste carboy.

    • Critical: If dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must now be treated as Halogenated Waste .

  • Volume Management:

    • Fill waste containers only to 90% capacity to allow for thermal expansion.

    • Use a funnel with a lid or close the carboy immediately after addition.

  • Log Entry:

    • Record the approximate amount (grams) of the solid added to the liquid waste stream on the container's log sheet. This is vital for the disposal facility to calculate chlorine content for incineration parameters.

Part 4: Emergency Spill Response Workflow

Immediate Action: Isolate the area. If the spill is >50g or outside a fume hood, evacuate and contact EHS.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) Or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area & Contact Safety Officer Large->Evacuate Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Collect Collect Debris into HDPE Waste Jar Absorb->Collect Label Label as 'Halogenated Solid Waste' Collect->Label

Figure 1: Decision logic for managing spills of halogenated aromatic solids.

Part 5: Regulatory & Compliance Framework

Why "Halogenated" Status Matters: Incinerating chlorine-containing organic compounds requires specific conditions (temperature >1100°C and residence time >2 seconds) to prevent the formation of Dioxins and Furans , which are highly toxic. Furthermore, the combustion produces Hydrogen Chloride (HCl) gas, which must be neutralized by wet scrubbers.

Compliance Checklist:

  • EPA RCRA (USA): While not explicitly P-listed, this waste falls under "Process Waste" if used in synthesis. It generally defaults to a characteristic waste or state-regulated halogenated waste [1].

  • REACH (EU): Ensure the waste is coded correctly (typically EWC code 07 01 03* for halogenated organic solvents/residues) [2].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • European Commission. Waste Framework Directive: European List of Waste (LoW). Available at: [Link]

  • Washington State University. Halogenated Solvents Standard Operating Procedure. Available at: [Link]

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Disposal: Halogenated vs. Non-Halogenated. Available at: [Link]

Personal protective equipment for handling Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the personal protective equipment (PPE) and safety protocols for Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- .[1]

As a Senior Application Scientist, I have structured this not merely as a list of items, but as an operational logic system. In drug development, the safety profile of specific intermediates like this (a diarylethanone derivative) is often less documented than commodity chemicals. Therefore, we apply the "Analogous Hazard" principle , treating it with the rigor reserved for established irritants and potential sensitizers until proven otherwise.

Part 1: Chemical Identity & Hazard Scope[2]

Crucial Distinction (Negative Identity): Before selecting PPE, you must verify your molecule. The nomenclature for this compound is visually similar to


-halo ketones, which are severe lachrymators (tear gas agents).
FeatureTarget Compound Common Confusion Risk
Name Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- 2-Chloro-1-(4-methylphenyl)ethanone
Structure Diarylethanone (Aryl group at

-position)

-Chloro Ketone (Chlorine atom at

-position)
Formula

(MW: ~244.7 g/mol )

(MW: ~168.6 g/mol )
Primary Hazard Skin/Eye Irritant, Potential SensitizerSevere Lachrymator , Corrosive
CAS Anchor Specific CAS may vary by vendor library4209-24-9

Assumed Hazard Profile (Target Compound):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • Sensitization: Halogenated aromatic ketones have a structural alert for skin sensitization.

Part 2: PPE Selection Matrix

The choice of PPE depends on the state of the matter.[4] A solid powder behaves differently than that same powder dissolved in Dichloromethane (DCM) or Ethyl Acetate.

PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solvent (DCM/EtOAc) State->Solution Resp_Solid Resp: N95 or P100 (Particulate) Solid->Resp_Solid Inhalation Risk Glove_Solid Gloves: Nitrile (4-5 mil) Single Layer Solid->Glove_Solid Contact Risk Resp_Sol Resp: Fume Hood (Vapor Control) Solution->Resp_Sol VOC Risk Glove_Sol Gloves: Barrier Laminate or Double Nitrile (Change <15m) Solution->Glove_Sol Permeation Risk

Figure 1: PPE Decision Logic based on physical state.[1] Note the escalation in glove requirements when solvents are introduced.

Detailed PPE Specifications
ComponentSolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Scientific Rationale
Respiratory N95 or P100 Mask (if outside hood)Fume Hood (Face velocity: 100 fpm)Solids generate static dust; solutions generate vapors.[1] The hood is the primary barrier.
Hand Protection Nitrile Gloves (Standard 4-5 mil)Silver Shield / Laminate OR Double Nitrile Halogenated organics in solvents like DCM permeate standard nitrile in <5 minutes.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Solutions splash; powders drift. Goggles prevent vapor entry to the mucosa.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Solvents wick through cotton instantly. An apron protects the torso during workup.

Part 3: Operational Protocols

Weighing & Transfer (Static Control)

Organic solids like 2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone are often prone to static charge, causing "fly-away" powder.[1]

  • Protocol: Use an antistatic gun or ionizer bar inside the balance enclosure.

  • Grounding: Ensure spatulas are metal (grounded) rather than plastic, which builds charge.

  • Containment: Weigh into a tared vial inside the fume hood if possible, or use a portable balance enclosure.

Reaction Setup
  • Solvent Choice: If using halogenated solvents (DCM, Chloroform), assume the chemical will penetrate gloves immediately upon contact.

  • Technique: "Dirty Hand / Clean Hand." Keep one hand (usually the non-dominant) "dirty" for handling the flask/reagents, and the other "clean" for touching the sash, keyboard, or notebook.

Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Halogenated Organics." Do not mix with acid waste, as trace incompatibilities can generate gas.

  • Why: Incineration of halogenated compounds generates HCl; facilities must use scrubbers. Mislabeling this as non-halogenated can damage incinerator infrastructure.

Part 4: Emergency Response

In the event of exposure, immediate action mitigates long-term sensitization risks.[1]

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT Scrub (Abrasion) Skin->Action_Skin Action_Eye 1. Flush Station (15m) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for delayed Edema Inhale->Action_Inhale

Figure 2: Immediate response workflow. Note: Scrubbing skin is discouraged as it increases dermal perfusion of the chemical.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72864, Ethanone, 1-(2-chlorophenyl)- (Analogous Hazard Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.